Product packaging for 1-Azepanyl(3-piperidinyl)methanone(Cat. No.:CAS No. 690632-28-1)

1-Azepanyl(3-piperidinyl)methanone

Cat. No.: B1306151
CAS No.: 690632-28-1
M. Wt: 210.32 g/mol
InChI Key: RXLCUJOYUJWMPG-UHFFFAOYSA-N
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Description

1-Azepanyl(3-piperidinyl)methanone is a useful research compound. Its molecular formula is C12H22N2O and its molecular weight is 210.32 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22N2O B1306151 1-Azepanyl(3-piperidinyl)methanone CAS No. 690632-28-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

azepan-1-yl(piperidin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c15-12(11-6-5-7-13-10-11)14-8-3-1-2-4-9-14/h11,13H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLCUJOYUJWMPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383326
Record name 1-azepanyl(3-piperidinyl)methanone
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URL https://comptox.epa.gov/dashboard/DTXSID60383326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690632-28-1
Record name (Hexahydro-1H-azepin-1-yl)-3-piperidinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=690632-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-azepanyl(3-piperidinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Analysis of 1-Azepanyl(3-piperidinyl)methanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis and characterization of the novel compound 1-Azepanyl(3-piperidinyl)methanone. Due to the absence of publicly available spectroscopic data for this specific molecule, this document outlines the detailed experimental protocols and data presentation structures necessary for its complete characterization. It is designed to guide researchers through the process of acquiring and interpreting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Furthermore, this guide includes a proposed workflow for synthesis and characterization, and a hypothetical signaling pathway to stimulate further investigation into the compound's potential biological activity, all visualized using Graphviz diagrams.

Introduction

This compound is a chemical entity featuring a piperidine ring connected to an azepane ring via a ketone functional group. The piperidine and azepane moieties are prevalent scaffolds in medicinal chemistry, often associated with central nervous system activity. A thorough spectroscopic characterization is the foundational step in understanding the molecule's structure, purity, and potential for further development. This guide provides the necessary protocols to achieve this characterization.

Proposed Experimental Workflow

The synthesis and characterization of a novel compound such as this compound follows a logical progression from synthesis and purification to comprehensive spectroscopic analysis. The following workflow diagram illustrates this process.

Experimental Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_evaluation Data Interpretation and Evaluation synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification Crude Product ms Mass Spectrometry (MS) purification->ms Purified Sample ir Infrared (IR) Spectroscopy purification->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr interpretation Structural Elucidation ms->interpretation ir->interpretation nmr->interpretation purity Purity Assessment interpretation->purity report Final Report purity->report

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Spectroscopic Data Presentation

While specific data for this compound is not available, the following tables provide a structured format for presenting the expected spectroscopic data upon experimental determination.

Table 1: ¹H NMR Data

(Predicted for CDCl₃ at 400 MHz)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
Expected Rangee.g., m, t, dValue(s)Number of HPiperidine/Azepane H
...............
Table 2: ¹³C NMR Data

(Predicted for CDCl₃ at 100 MHz)

Chemical Shift (δ) ppmAssignment
~170-175C=O (Ketone)
Expected RangePiperidine C
Expected RangeAzepane C
......
Table 3: IR and Mass Spectrometry Data
TechniqueKey Data Points
IR (cm⁻¹) ~1630-1650 (C=O stretch)~2850-2950 (C-H stretch)
MS (m/z) Expected [M+H]⁺

Detailed Experimental Protocols

The following are generalized protocols for acquiring the necessary spectroscopic data for a novel compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Procedure:

    • Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a clean, dry NMR tube.

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in structural elucidation.

    • Process the spectra, referencing to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Procedure:

    • Place a small amount of the solid sample directly on the ATR crystal of the FTIR spectrometer.

    • Alternatively, prepare a KBr pellet containing a small amount of the sample.

    • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

    • Identify characteristic absorption bands corresponding to functional groups (e.g., C=O, C-N, C-H).

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., ESI, CI).

  • Procedure:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

    • Infuse the solution into the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • If high-resolution mass spectrometry (HRMS) is available, use it to determine the exact mass and elemental composition.

Hypothetical Biological Signaling Pathway

Given the structural motifs of this compound, it is plausible to hypothesize its interaction with G-protein coupled receptors (GPCRs), which are common targets for piperidine-containing compounds. The following diagram illustrates a hypothetical signaling cascade that could be investigated.

Hypothetical Signaling Pathway cluster_membrane Cell Membrane gpcr GPCR Target g_protein G-Protein (α, β, γ) gpcr->g_protein Activation ac Adenylyl Cyclase g_protein->ac Modulation camp cAMP ac->camp compound This compound compound->gpcr Binding atp ATP atp->camp Conversion pka Protein Kinase A camp->pka Activation response Cellular Response pka->response Phosphorylation Events

Caption: Hypothetical GPCR-mediated signaling cascade.

Conclusion

While direct experimental data for this compound is not currently in the public domain, this guide provides a robust framework for its synthesis, purification, and comprehensive spectroscopic characterization. The detailed protocols and data presentation templates are intended to serve as a valuable resource for researchers. The proposed workflow and hypothetical signaling pathway offer a roadmap for future investigations into the chemical and biological properties of this novel compound.

Physicochemical Properties of 1-Azepanyl(3-piperidinyl)methanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted and experimentally determined physicochemical properties of piperidine-based methanone compounds, with a specific focus on assembling available data relevant to 1-Azepanyl(3-piperidinyl)methanone. Due to a lack of specific experimental data for this compound, this guide presents computed data for the closely related isomer, azepan-1-yl-piperidin-4-yl-methanone, to offer valuable insights for researchers. Furthermore, detailed experimental protocols for determining key physicochemical parameters such as pKa, logP, aqueous solubility, and melting point are provided to guide future laboratory characterization of this and similar molecules.

Introduction

This compound belongs to a class of compounds containing both azepane and piperidine ring structures linked by a ketone. These heterocyclic scaffolds are prevalent in many biologically active molecules and are of significant interest in medicinal chemistry and drug discovery.[1][2] A thorough understanding of the physicochemical properties of such compounds is fundamental for predicting their pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, and excretion (ADME). This guide serves as a resource for researchers by consolidating predicted data for a related isomer and outlining the standard experimental procedures for its full characterization.

Chemical Identity and Computed Properties

Table 1: Chemical Identifiers and Computed Properties of azepan-1-yl-piperidin-4-yl-methanone

PropertyValueSource
IUPAC Name azepan-1-yl(piperidin-4-yl)methanone--INVALID-LINK--
CAS Number 86542-89-4[3][4]
Molecular Formula C12H22N2O[3][4]
Molecular Weight 210.32 g/mol [3]
Exact Mass 210.17300[3]
XLogP3 1.65530[3]
Topological Polar Surface Area (TPSA) 32.3 Ų[3]
Hydrogen Bond Donor Count 1--INVALID-LINK--
Hydrogen Bond Acceptor Count 2--INVALID-LINK--
Rotatable Bond Count 2--INVALID-LINK--

Experimental Protocols for Physicochemical Characterization

To obtain accurate physicochemical data for this compound, the following experimental protocols are recommended.

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at different pH values, which in turn affects its solubility, permeability, and target binding.

Methodology: Potentiometric Titration [5]

  • Preparation of Analyte Solution: Accurately weigh and dissolve a sample of the compound in a suitable co-solvent (e.g., methanol or DMSO) and then dilute with water to a final concentration of approximately 1-10 mM.

  • Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) and then with a standardized solution of potassium hydroxide (e.g., 0.1 M KOH).

  • Data Acquisition: Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve.[6][7] For basic compounds, the pH at half-neutralization corresponds to the pKa of the conjugate acid.

Methodology: UV-Vis Spectrophotometry [5]

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of known pH values.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent and then dilute it in each buffer solution to a constant final concentration.

  • Spectral Measurement: Measure the UV-Vis absorbance spectrum of the compound in each buffer solution.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the protonated and deprotonated species have different absorbances) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point.[5][8]

Determination of Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability and interaction with hydrophobic pockets of proteins.

Methodology: Shake-Flask Method [6][9][10]

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of the compound in one of the phases (typically the aqueous phase). Add a known volume of the other phase to create a biphasic system.

  • Equilibration: Shake the mixture for a sufficient time to allow for the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Separate the two phases by centrifugation.

  • Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[9]

Determination of Aqueous Solubility

Aqueous solubility is a critical property that affects a drug's dissolution rate and bioavailability.

Methodology: Thermodynamic (Shake-Flask) Method [11][12][13]

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer at a specific pH (e.g., pH 7.4).

  • Equilibration: Agitate the suspension at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by filtration or centrifugation.

  • Concentration Measurement: Determine the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS). This concentration represents the thermodynamic solubility.

Methodology: Kinetic (Turbidimetric) Method [14]

  • Sample Preparation: Prepare a high-concentration stock solution of the compound in an organic solvent (e.g., DMSO).

  • Titration: Make serial additions of the stock solution to an aqueous buffer while monitoring for the appearance of turbidity using a nephelometer or a plate reader.

  • Data Analysis: The concentration at which precipitation is first observed is taken as the kinetic solubility. This method is high-throughput but may overestimate the thermodynamic solubility.[13]

Determination of Melting Point

The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a solid compound.

Methodology: Capillary Method [15][16][17]

  • Sample Preparation: Ensure the sample is dry and in a fine powder form. Pack a small amount of the sample into a capillary tube, sealed at one end.[16]

  • Apparatus Setup: Place the capillary tube in a melting point apparatus.[15][18]

  • Heating: Heat the sample at a controlled rate. A rapid initial heating can be used to determine an approximate melting range, followed by a slower heating rate (e.g., 1-2 °C/min) for a more precise measurement.[18][19]

  • Observation: Observe the sample and record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample has melted. This provides the melting point range. Pure compounds typically have a sharp melting point range of 0.5-1.0°C.[16]

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

experimental_workflows cluster_pka pKa Determination cluster_logp LogP Determination (Shake-Flask) cluster_solubility Aqueous Solubility Determination cluster_mp Melting Point Determination pka_start Start pka_prep Prepare Analyte Solution pka_start->pka_prep pka_titrate Potentiometric Titration (Acid/Base) pka_prep->pka_titrate pka_measure Measure pH pka_titrate->pka_measure pka_analyze Analyze Titration Curve pka_measure->pka_analyze pka_end pKa Value pka_analyze->pka_end logp_start Start logp_prep Prepare Saturated Octanol and Water logp_start->logp_prep logp_partition Partition Compound logp_prep->logp_partition logp_equilibrate Equilibrate logp_partition->logp_equilibrate logp_separate Separate Phases logp_equilibrate->logp_separate logp_measure Measure Concentration in Each Phase logp_separate->logp_measure logp_calc Calculate LogP logp_measure->logp_calc logp_end LogP Value logp_calc->logp_end sol_start Start sol_prep Add Excess Solid to Buffer sol_start->sol_prep sol_equilibrate Equilibrate (Shake) sol_prep->sol_equilibrate sol_separate Filter/Centrifuge sol_equilibrate->sol_separate sol_measure Measure Concentration of Solute sol_separate->sol_measure sol_end Solubility Value sol_measure->sol_end mp_start Start mp_prep Pack Capillary Tube mp_start->mp_prep mp_heat Heat in Apparatus mp_prep->mp_heat mp_observe Observe & Record Melting Range mp_heat->mp_observe mp_end Melting Point mp_observe->mp_end

Caption: Workflow for Experimental Physicochemical Property Determination.

Conclusion

While specific experimental data for this compound is currently limited, this guide provides valuable predicted data from a closely related isomer and a comprehensive set of established experimental protocols for its full physicochemical characterization. The provided methodologies for determining pKa, logP, aqueous solubility, and melting point are fundamental for advancing the understanding of this and similar compounds in the context of drug discovery and development. Accurate experimental determination of these properties is strongly encouraged to build a robust data profile for this chemical series.

References

In Silico Modeling of 1-Azepanyl(3-piperidinyl)methanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow for the novel compound 1-Azepanyl(3-piperidinyl)methanone. Due to the limited publicly available data on this specific molecule, this document serves as a practical, instructional framework for researchers engaged in the computational assessment of new chemical entities. We hypothesize the Dopamine D3 Receptor (D3R), a G-protein coupled receptor implicated in various neurological and psychiatric disorders, as a potential biological target for this compound based on the prevalence of the azepane and piperidine scaffolds in central nervous system (CNS) active agents. This guide details the methodologies for ligand and protein preparation, molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. All quantitative data presented herein is illustrative to guide researchers in their own analyses.

Introduction

The confluence of computational power and sophisticated algorithms has positioned in silico modeling as an indispensable tool in modern drug discovery and development. These computational techniques offer a rapid and cost-effective means to predict the physicochemical properties, biological activity, and safety profiles of novel compounds, thereby accelerating the identification and optimization of promising drug candidates.

This guide focuses on a hypothetical in silico evaluation of this compound, a molecule containing the privileged azepane and piperidine heterocyclic motifs. These scaffolds are frequently found in compounds targeting the central nervous system. In the absence of experimental data for this specific molecule, we propose a rational, step-by-step approach to its computational characterization, selecting the Dopamine D3 Receptor (D3R) as a plausible, illustrative biological target. The methodologies outlined herein are broadly applicable to the in silico assessment of other novel chemical entities.

Compound of Interest: this compound

PropertyValue
IUPAC Name (azepan-1-yl)(piperidin-3-yl)methanone
Molecular Formula C₁₂H₂₂N₂O
Molecular Weight 210.32 g/mol
Canonical SMILES C1CCN(CC1)C(=O)C2CCCNC2
Structure Chemical structure of this compound

In Silico Modeling Workflow

The in silico analysis of this compound targeting the Dopamine D3 Receptor can be structured into a multi-step workflow. This workflow is designed to progressively refine our understanding of the compound's potential as a therapeutic agent, from initial binding prediction to an assessment of its drug-like properties.

workflow cluster_prep Preparation cluster_docking Binding Prediction cluster_dynamics Dynamic Stability cluster_admet Druggability Assessment ligand_prep Ligand Preparation docking Molecular Docking ligand_prep->docking protein_prep Protein Preparation protein_prep->docking md_sim Molecular Dynamics Simulation docking->md_sim admet ADMET Prediction md_sim->admet

Figure 1: In Silico Modeling Workflow for this compound.

Experimental Protocols

Ligand Preparation

The initial step involves the generation of a high-quality 3D conformation of the ligand, this compound.

Protocol:

  • 2D to 3D Conversion: The 2D structure of the ligand, represented by its SMILES string, is converted into a 3D structure using a computational chemistry software package (e.g., Avogadro, ChemDraw 3D).

  • Energy Minimization: The initial 3D structure is subjected to energy minimization to obtain a low-energy, stable conformation. This is typically performed using a force field such as MMFF94 or UFF.

  • Charge Calculation: Partial atomic charges are assigned to the atoms of the ligand. The Gasteiger-Marsili method is a commonly used approach.

  • Tautomeric and Ionization States: At a physiological pH of 7.4, the potential tautomeric and ionization states of the ligand are enumerated. For this compound, the piperidine nitrogen is likely to be protonated.

  • File Format Conversion: The prepared ligand structure is saved in a format suitable for molecular docking, such as the .pdbqt file format used by AutoDock Vina.

Protein Preparation

For this hypothetical study, the crystal structure of the human Dopamine D3 Receptor (PDB ID: 3PBL) is used as the target protein.

Protocol:

  • Structure Retrieval: The 3D coordinates of the D3R are downloaded from the Protein Data Bank (PDB).

  • Protein Cleaning: Non-essential components such as water molecules, co-crystallized ligands, and ions are removed from the PDB file.

  • Addition of Hydrogen Atoms: Hydrogen atoms, which are typically absent in crystal structures, are added to the protein.

  • Charge Assignment: Partial charges are assigned to the protein atoms. The Kollman united-atom charges are a common choice.

  • Protonation of Titratable Residues: The protonation states of ionizable residues (e.g., Asp, Glu, His, Lys, Arg) are determined at a physiological pH of 7.4.

  • File Format Conversion: The prepared protein structure is saved in the .pdbqt format.

Molecular Docking

Molecular docking predicts the preferred orientation of the ligand when bound to the protein to form a stable complex.

Protocol:

  • Grid Box Definition: A grid box is defined around the active site of the D3R. The dimensions of the grid box should be sufficient to encompass the entire binding pocket and allow for translational and rotational sampling of the ligand.

  • Docking Algorithm: A docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock Vina, is employed to explore the conformational space of the ligand within the defined grid box.

  • Scoring Function: The binding poses generated by the docking algorithm are evaluated and ranked using a scoring function. The scoring function estimates the binding affinity (in kcal/mol) of the ligand for the protein.

  • Pose Analysis: The top-ranked binding poses are visually inspected to analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and salt bridges.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.

Protocol:

  • System Setup: The docked protein-ligand complex is placed in a periodic box of explicit solvent (e.g., TIP3P water model).

  • Ionization: Counter-ions are added to neutralize the system.

  • Energy Minimization: The entire system is energy-minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 310 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.

  • Production Run: A production MD simulation is run for a sufficient duration (e.g., 100 nanoseconds) to sample the conformational landscape of the complex.

  • Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex, including root-mean-square deviation (RMSD) of the protein and ligand, root-mean-square fluctuation (RMSF) of protein residues, and analysis of intermolecular interactions.

ADMET Prediction

In silico ADMET prediction estimates the pharmacokinetic and pharmacodynamic properties of a compound.

Protocol:

  • Descriptor Calculation: A set of molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors and acceptors) are calculated for this compound.

  • Model Application: The compound's structure and descriptors are used as input for various predictive models. These models can be based on quantitative structure-activity relationships (QSAR), machine learning algorithms, or expert systems.

  • Property Prediction: A range of ADMET properties are predicted, including but not limited to:

    • Absorption: Caco-2 permeability, human intestinal absorption.

    • Distribution: Blood-brain barrier penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 enzyme inhibition.

    • Excretion: Renal clearance.

    • Toxicity: Ames mutagenicity, hERG inhibition.

Hypothetical Data Presentation

The following tables present hypothetical quantitative data that could be generated from the in silico modeling of this compound.

Table 1: Molecular Docking Results

ParameterValue
Binding Affinity (kcal/mol) -8.5
Interacting Residues Asp110, Ser192, Phe345, His349
Hydrogen Bonds 2 (with Asp110, Ser192)
Hydrophobic Interactions Phe345, Val111

Table 2: Molecular Dynamics Simulation Analysis (100 ns)

ParameterAverage ValueStandard Deviation
Protein RMSD (Å) 2.10.3
Ligand RMSD (Å) 1.50.4
Protein-Ligand H-Bonds 1.80.6

Table 3: Predicted ADMET Properties

PropertyPredicted Value
Caco-2 Permeability (logPapp) 1.2 x 10⁻⁶ cm/s
Human Intestinal Absorption (%) 92
Blood-Brain Barrier (BBB) Penetration High
CYP2D6 Inhibition Non-inhibitor
hERG Inhibition Low risk
Ames Mutagenicity Non-mutagenic

Visualization of a Hypothetical Signaling Pathway

The following diagram illustrates a simplified hypothetical signaling pathway that could be modulated by the binding of an antagonist, such as this compound, to the Dopamine D3 Receptor.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D3R Dopamine D3 Receptor G_protein Gi/o Protein D3R->G_protein Prevents activation of AC Adenylyl Cyclase G_protein->AC No inhibition of cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Ligand This compound (Antagonist) Ligand->D3R Binds to

Figure 2: Hypothetical D3R Antagonist Signaling Pathway.

Conclusion

This technical guide has outlined a comprehensive, albeit hypothetical, in silico modeling workflow for the novel compound this compound, with the Dopamine D3 Receptor as a speculative target. The detailed protocols for ligand and protein preparation, molecular docking, molecular dynamics simulations, and ADMET prediction provide a robust framework for the computational evaluation of new chemical entities. The illustrative data and visualizations are intended to serve as a practical guide for researchers in drug discovery and development, enabling them to apply these powerful computational tools to their own research endeavors. It is imperative to underscore that the findings presented in this document are purely theoretical and await experimental validation.

Preliminary Biological Screening of 1-Azepanyl(3-piperidinyl)methanone: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide aims to provide a comprehensive overview of the preliminary biological screening of the compound 1-Azepanyl(3-piperidinyl)methanone. The document is intended for an audience of researchers, scientists, and drug development professionals, and seeks to consolidate available data on its biological activity, experimental protocols used for its assessment, and relevant signaling pathways. However, a thorough review of publicly accessible scientific literature and databases reveals a significant lack of specific studies on the biological screening of this compound. While research exists on structurally related compounds, such as piperidine and azepane derivatives, direct experimental data for the titled compound is not currently available. This guide will summarize the general potential of related structures and outline the methodologies that would be typically employed in a preliminary biological screen.

1. Introduction

This compound is a chemical entity featuring both an azepane and a piperidine ring system linked by a ketone. Such heterocyclic structures are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules. The piperidine moiety, for instance, is a common scaffold in many approved drugs, while the azepane ring offers a flexible seven-membered cyclic amine that can be explored for novel pharmacological properties.

Despite the potential interest in this compound, a comprehensive search of scientific databases and literature reveals a gap in knowledge regarding its biological activity. No specific studies detailing a preliminary biological screening of this compound have been published. Therefore, this guide will proceed by outlining a theoretical framework for such a screening, based on the known activities of related compounds and standard pharmacological testing procedures.

2. Potential Therapeutic Areas and Biological Targets

Based on the structural motifs present in this compound, several potential therapeutic areas and biological targets could be hypothesized for initial screening:

  • Central Nervousous System (CNS) Disorders: Piperidine derivatives are well-known to interact with various CNS targets, including opioid, dopamine, and serotonin receptors. Therefore, initial screening could focus on assays for these receptor families.

  • Anticonvulsant Activity: Some related nitrogen-containing heterocyclic compounds have demonstrated anticonvulsant properties.[1]

  • Oncology: The azepane ring is a scaffold that has been explored in the context of anticancer drug discovery.

  • Infectious Diseases: Various heterocyclic compounds have been investigated for their antimicrobial and antiviral activities.

3. Proposed Experimental Protocols for a Preliminary Biological Screen

In the absence of specific experimental data, this section details a standard workflow and methodologies that would be appropriate for a preliminary biological screening of this compound.

3.1. General Workflow for Preliminary Screening

The following diagram illustrates a typical workflow for the initial biological evaluation of a novel chemical compound.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Secondary & Selectivity Assays cluster_2 Phase 3: In Vivo Evaluation A Compound Acquisition & Purity Analysis B Primary Target-Based Assays (e.g., Receptor Binding, Enzyme Inhibition) A->B C Phenotypic Screening (e.g., Cell Viability, Antimicrobial Assays) A->C D Hit Identification & Confirmation B->D C->D E Dose-Response Studies (IC50/EC50 Determination) D->E F Selectivity Profiling (Against Related Targets) E->F G Mechanism of Action Studies F->G H Preliminary Pharmacokinetic (PK) Studies G->H I In Vivo Efficacy Models H->I J Preliminary Toxicology Assessment I->J

Caption: A generalized workflow for the preliminary biological screening of a novel compound.

3.2. Recommended In Vitro Assays

A panel of in vitro assays would be the first step in characterizing the biological activity of this compound.

Table 1: Proposed In Vitro Assays

Assay TypeTarget/SystemEndpoint Measurement
Receptor Binding Opioid Receptors (µ, δ, κ)Radioligand Displacement
Dopamine Receptors (D1-D5)Radioligand Displacement
Serotonin Receptors (e.g., 5-HT1A, 5-HT2A)Radioligand Displacement
Enzyme Inhibition Monoamine Oxidase (MAO-A, MAO-B)Measurement of Product Formation
Acetylcholinesterase (AChE)Measurement of Substrate Hydrolysis
Cell-Based Assays Cytotoxicity (e.g., in cancer cell lines)Cell Viability (e.g., MTT, CellTiter-Glo)
Antimicrobial ActivityMinimum Inhibitory Concentration (MIC)

3.3. Methodologies for Key Assays

  • Receptor Binding Assay (Radioligand Displacement):

    • Prepare cell membranes expressing the receptor of interest.

    • Incubate the membranes with a known radiolabeled ligand and varying concentrations of the test compound (this compound).

    • After reaching equilibrium, separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using a scintillation counter.

    • Calculate the percentage of inhibition of radioligand binding at each concentration of the test compound and determine the IC50 value.

  • MTT Assay for Cytotoxicity:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 48-72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

4. Potential Signaling Pathways

Should this compound show activity against a G-protein coupled receptor (GPCR), such as an opioid or dopamine receptor, the following diagram illustrates a generalized GPCR signaling cascade.

G cluster_0 GPCR Signaling Cascade Ligand This compound Receptor GPCR Ligand->Receptor Binding G_Protein G-Protein (αβγ) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase (e.g., PKA) Second_Messenger->Kinase Activation Response Cellular Response Kinase->Response Phosphorylation Cascade

Caption: A simplified diagram of a G-Protein Coupled Receptor (GPCR) signaling pathway.

While there is a notable absence of specific biological screening data for this compound in the current scientific literature, its structural components suggest several avenues for pharmacological investigation. This guide provides a foundational framework for initiating such a study, including a logical workflow, a selection of relevant in vitro assays with detailed protocols, and a representation of a potential signaling pathway. The execution of these proposed experiments would be the necessary first step in elucidating the pharmacological profile of this novel compound and determining its potential for further drug development. Researchers are encouraged to undertake these studies to fill the existing knowledge gap.

References

Unraveling the Potential Mechanism of Action of 1-Azepanyl(3-piperidinyl)methanone: A Technical Overview Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, there is a notable absence of publicly available scientific literature detailing the specific mechanism of action, biological targets, and quantitative pharmacological data for 1-Azepanyl(3-piperidinyl)methanone. Therefore, this document provides a speculative overview based on the known activities of structurally related compounds containing piperidine and azepane moieties. The information presented herein is intended for research and drug development professionals and should be interpreted as a guide for potential avenues of investigation rather than a definitive analysis of the compound's biological function.

Introduction

This compound is a small molecule featuring a piperidine ring linked to an azepane ring via a carbonyl group. Both piperidine and azepane are privileged scaffolds in medicinal chemistry, appearing in a vast array of biologically active compounds.[1][2] The pharmacological profile of such compounds is diverse, ranging from central nervous system (CNS) activity to cardiovascular and metabolic effects. This guide will explore the potential mechanisms of action of this compound by examining the established biological roles of its constituent chemical motifs.

Potential Biological Targets and Mechanisms of Action

Given the structural components of this compound, several potential biological targets can be hypothesized. The piperidine and azepane rings are common features in ligands for G-protein coupled receptors (GPCRs) and ion channels.

G-Protein Coupled Receptors (GPCRs)

Numerous piperidine and azepane derivatives have been identified as ligands for various GPCRs. The specific substitution pattern on these rings plays a crucial role in determining receptor affinity and selectivity.

  • Dopamine and Serotonin Receptors: The piperidine moiety is a well-established pharmacophore for dopamine (D2, D3, D4) and serotonin (5-HT) receptors. Many antipsychotic and antidepressant medications incorporate a piperidine ring. Depending on the overall topography of the molecule, this compound could potentially act as an agonist, antagonist, or modulator of these receptors.

  • Opioid Receptors: A significant number of potent and selective opioid receptor agonists and antagonists feature a piperidine scaffold. The nitrogen atom of the piperidine ring is often a key interaction point with the receptor.

  • Histamine Receptors: Certain azepane derivatives have been shown to possess high affinity for histamine receptors, particularly the H3 receptor, acting as antagonists or inverse agonists.

  • Muscarinic Acetylcholine Receptors: The piperidine ring is also a common feature in muscarinic acetylcholine receptor antagonists.

Ion Channels

Piperidine-containing compounds have been reported to modulate the activity of various ion channels, including sodium, potassium, and calcium channels. Such interactions can lead to effects on neuronal excitability and cardiovascular function.

Enzyme Inhibition

While less common for this structural class, the possibility of enzymatic inhibition cannot be entirely ruled out. The overall three-dimensional shape and electronic properties of the molecule would determine its potential to fit into the active site of an enzyme.

Hypothetical Signaling Pathway

Due to the lack of specific data for this compound, the following diagram illustrates a generalized signaling pathway that could be initiated by the binding of a ligand with similar structural features to a G-protein coupled receptor. This is a hypothetical representation and not a confirmed mechanism for the compound .

Hypothetical_GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Compound This compound (Hypothetical Ligand) Receptor G-Protein Coupled Receptor (e.g., Dopamine or Serotonin Receptor) Compound->Receptor G_Protein G-Protein (α, β, γ subunits) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase A Second_Messenger->Kinase Activation Cellular_Response Cellular Response (e.g., Neuronal Firing, Gene Expression) Kinase->Cellular_Response Phosphorylation Cascade

Caption: A generalized G-protein coupled receptor signaling cascade.

Experimental Protocols for Future Investigation

To elucidate the mechanism of action of this compound, a systematic experimental approach would be required. The following are suggested methodologies:

In Vitro Binding Assays
  • Receptor Binding Panels: A broad screening against a panel of known receptors (e.g., GPCRs, ion channels) would be the initial step to identify potential high-affinity targets. This is typically performed using radioligand binding assays.

  • Affinity Determination: For any identified "hits," saturation binding experiments should be conducted to determine the equilibrium dissociation constant (Kd) and binding affinity (Ki).

Functional Assays
  • Cell-Based Functional Assays: Once a target is confirmed, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist. This can be measured through second messenger assays (e.g., cAMP accumulation, calcium flux) or reporter gene assays.

  • Electrophysiology: If the target is an ion channel, patch-clamp electrophysiology would be the gold standard to characterize the compound's effect on channel gating and conductance.

In Vivo Studies
  • Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial for interpreting in vivo data.

  • Pharmacodynamic Studies: Based on the in vitro profile, appropriate animal models of disease can be used to assess the compound's efficacy and establish a dose-response relationship.

Data Presentation: A Template for Future Findings

As no quantitative data is currently available, the following table serves as a template for how such data should be structured once obtained through the experimental protocols described above.

TargetAssay TypeParameterValueUnits
e.g., Dopamine D2 ReceptorRadioligand BindingKiTBDnM
cAMP AccumulationIC50 (antagonist)TBDnM
e.g., hERG ChannelPatch ClampIC50TBDµM

Conclusion

While the precise mechanism of action of this compound remains to be elucidated, its chemical structure, containing both piperidine and azepane rings, suggests a high likelihood of activity at one or more G-protein coupled receptors or ion channels. The diverse pharmacology of these scaffolds provides a fertile ground for future research to uncover the specific biological role of this compound. A systematic approach involving in vitro screening, functional characterization, and in vivo validation will be essential to define its pharmacological profile and potential therapeutic applications. Until such studies are conducted, any discussion of its mechanism of action is speculative. Therefore, the in-depth technical guide with detailed quantitative data and specific experimental protocols requested cannot be generated at this time.

References

"potential therapeutic targets of 1-Azepanyl(3-piperidinyl)methanone"

Author: BenchChem Technical Support Team. Date: November 2025

Initial Assessment: Extensive literature and database searches for "1-Azepanyl(3-piperidinyl)methanone" (CAS RN: 690632-28-1) did not yield specific data regarding its therapeutic targets, mechanism of action, associated signaling pathways, or quantitative biological data. This suggests that while the compound is commercially available as a chemical entity, it has not been the subject of in-depth pharmacological investigation, or such studies have not been published in publicly accessible literature.

The following guide, therefore, explores the potential therapeutic avenues of the broader class of azepanyl piperidinyl methanone derivatives based on available research on structurally related compounds. This information may serve as a foundational resource for initiating research and development efforts on this compound.

Potential Therapeutic Arenas for Azepanyl Piperidinyl Methanone Scaffolds

The chemical scaffold of azepanyl piperidinyl methanone is present in various compounds that have been investigated for a range of therapeutic applications. The key to their biological activity often lies in the specific substitutions on the piperidine and azepane rings, as well as the nature of the group attached to the methanone moiety.

Based on the analysis of related structures, potential therapeutic targets for derivatives of this scaffold could include:

  • G-Protein Coupled Receptors (GPCRs):

    • Histamine H3 Receptors: Derivatives of azepane and piperidine have been synthesized and evaluated as histamine H3 receptor ligands. The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. Antagonists of this receptor are being investigated for their potential in treating neurological disorders such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.

    • Serotonin (5-HT) Receptors: Research has been conducted on azepine derivatives as dual 5-HT7 and 5-HT2 receptor antagonists. The 5-HT7 receptor is implicated in the regulation of circadian rhythms, mood, and cognition, making it a target for antidepressants and anxiolytics. The 5-HT2A receptor is a key target for atypical antipsychotics.

  • Enzymes:

    • Factor Xa: Piperidine diamine derivatives have been explored as inhibitors of Factor Xa, a critical enzyme in the coagulation cascade. Factor Xa inhibitors are used as anticoagulants for the prevention and treatment of thromboembolic diseases.

Experimental Protocols for Target Validation and Compound Characterization

Should a researcher wish to investigate the therapeutic potential of this compound, a general workflow for target identification and validation would be necessary.

General Experimental Workflow

The following diagram illustrates a typical workflow for screening a novel compound against a panel of potential targets and characterizing its activity.

experimental_workflow cluster_screening Initial Screening cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation Compound This compound TargetPanel Panel of Potential Targets (e.g., GPCRs, Kinases, Ion Channels) Compound->TargetPanel Screening BindingAssay Primary Binding Assays (e.g., Radioligand Binding, ELISA) TargetPanel->BindingAssay FunctionalAssay Functional Assays (e.g., cAMP accumulation, Calcium flux) BindingAssay->FunctionalAssay Hit Confirmation Selectivity Selectivity Profiling (Against related targets) FunctionalAssay->Selectivity ADME In Vitro ADME/Tox (e.g., Microsomal stability, Cytotoxicity) Selectivity->ADME PK Pharmacokinetic Studies (in animal models) ADME->PK Lead Optimization Efficacy Efficacy Studies (in disease models) PK->Efficacy

Caption: General workflow for drug discovery.
Methodologies for Key Experiments

Radioligand Binding Assay (for GPCRs):

  • Membrane Preparation: Prepare cell membranes from cell lines overexpressing the target receptor (e.g., HEK293 cells).

  • Assay Buffer: Use a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2 and protease inhibitors).

  • Incubation: Incubate the cell membranes with a known radioligand (e.g., [3H]-ligand) and varying concentrations of the test compound (this compound).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Enzyme Inhibition Assay (e.g., for Factor Xa):

  • Reagents: Use purified Factor Xa enzyme, a chromogenic substrate for Factor Xa, and the test compound.

  • Assay Buffer: Perform the assay in a suitable buffer (e.g., Tris-HCl buffer with physiological pH).

  • Incubation: Pre-incubate the enzyme with varying concentrations of the test compound.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the chromogenic substrate.

  • Detection: Monitor the change in absorbance over time using a spectrophotometer, which corresponds to the rate of substrate cleavage.

  • Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.

Potential Signaling Pathways

Should this compound or its derivatives show activity against GPCRs like the histamine H3 or serotonin receptors, they would likely modulate downstream signaling pathways.

Histamine H3 Receptor Signaling

The histamine H3 receptor is a Gi/o-coupled receptor. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

H3R_signaling H3R_antagonist H3R Antagonist (e.g., Azepanyl piperidinyl methanone derivative) H3R Histamine H3 Receptor H3R_antagonist->H3R Blocks Gi Gi/o protein H3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Neurotransmitter Neurotransmitter Release (e.g., Histamine, Acetylcholine) Gi->Neurotransmitter Inhibits release cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates

Caption: Histamine H3 receptor signaling pathway.

Quantitative Data Summary

As no specific quantitative data for this compound is available, the following table presents hypothetical data for a related derivative targeting the Histamine H3 receptor to illustrate how such data would be presented.

Compound IDTargetAssay TypeKi (nM)IC50 (nM)EC50 (nM)
APM-Derivative-1Histamine H3 ReceptorRadioligand Binding15.225.8-
APM-Derivative-1Histamine H3 ReceptorcAMP Functional Assay--45.3 (Antagonist)
APM-Derivative-1Histamine H1 ReceptorRadioligand Binding>10,000>10,000-
APM-Derivative-1M1 Muscarinic ReceptorRadioligand Binding>5,000>5,000-

Conclusion

While this compound itself lacks published pharmacological data, the broader class of azepanyl piperidinyl methanone derivatives holds potential for the development of novel therapeutics, particularly in the area of neurological disorders and thrombosis. The information and methodologies presented in this guide offer a starting point for researchers interested in exploring the therapeutic utility of this chemical scaffold. Further investigation through systematic screening and structure-activity relationship (SAR) studies would be required to elucidate the specific biological targets and therapeutic potential of this compound.

In-depth Technical Guide on the Structure-Activity Relationship of 1-Azepanyl(3-piperidinyl)methanone Analogs: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the publicly available information regarding the structure-activity relationship (SAR) of 1-Azepanyl(3-piperidinyl)methanone analogs. Despite the existence of the core chemical structure, which is available through various chemical suppliers, there is a notable absence of published research detailing the synthesis and biological evaluation of this specific class of compounds.

This technical guide was intended to provide researchers, scientists, and drug development professionals with a detailed overview of the SAR of this compound analogs, including quantitative data, experimental protocols, and visualizations of relevant biological pathways. However, an exhaustive search of scholarly databases, patent literature, and chemical repositories has not yielded any specific studies on this particular molecular scaffold.

The core structure, (azepan-1-yl)(piperidin-3-yl)methanone, has been identified in the catalogs of several chemical vendors, confirming its chemical accessibility. This suggests that while the molecule can be synthesized and procured for research purposes, it has not yet been the subject of published pharmacological or medicinal chemistry studies.

Broader searches were conducted on structurally related motifs, including N-acylpiperidines with cyclic amine acyl groups, 3-carbonylpiperidine derivatives, and azepane-containing N-acyl heterocycles. These investigations also failed to provide a clear and transferable SAR that could be reliably applied to the this compound core. The biological activities of these related but distinct chemical series are highly dependent on the specific nature of the substituents and the overall molecular framework, making direct extrapolation to the target compound class scientifically unsound without experimental validation.

At present, there is no publicly available data to construct a meaningful structure-activity relationship profile for this compound analogs. Consequently, it is not possible to provide the requested in-depth technical guide with quantitative data tables, detailed experimental protocols, or diagrams of signaling pathways.

The absence of such information highlights a potential area for novel research. The this compound scaffold may represent an unexplored area of chemical space with the potential for biological activity. Future research efforts would be required to synthesize a library of analogs, evaluate their biological effects across various assays, and subsequently establish the foundational SAR for this compound class. Until such studies are conducted and published, the pharmacological profile of these compounds remains unknown.

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of 1-Azepanyl(3-piperidinyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 1-Azepanyl(3-piperidinyl)methanone in high-throughput screening (HTS) campaigns. The information presented is intended to guide researchers in the design and execution of screening assays to identify and characterize the bioactivity of this compound.

Introduction

This compound is a synthetic compound featuring both azepane and piperidine rings, which are common structural motifs in biologically active molecules.[1] The piperidine scaffold, in particular, is prevalent in a wide range of pharmaceuticals and has been associated with various biological activities, including anticancer, anti-inflammatory, and antiviral effects.[2][3] Given its chemical structure, this compound is a candidate for screening against various molecular targets, particularly G-protein coupled receptors (GPCRs) and enzymes, which are major classes of drug targets.[4][5][6] High-throughput screening provides an efficient method for evaluating large numbers of compounds to identify potential drug candidates.[7]

Hypothetical Application: Screening for Modulators of a G-Protein Coupled Receptor

For the purpose of these application notes, we will describe a hypothetical HTS campaign to identify modulators of a generic G-protein coupled receptor (GPCR) of the Gq-coupled family. Activation of Gq-coupled GPCRs leads to an increase in intracellular calcium levels, which can be readily detected using fluorescent biosensors.[7]

Principle of the Assay

This assay is a cell-based fluorescent screen that measures changes in intracellular calcium concentration upon treatment with the test compound, this compound. A cell line endogenously or recombinantly expressing the target GPCR is loaded with a calcium-sensitive fluorescent dye. An increase in fluorescence intensity indicates agonistic activity of the compound, while a lack of response followed by inhibition of the response to a known agonist suggests antagonistic activity.

Data Presentation

The following tables summarize hypothetical quantitative data from a primary screen and subsequent dose-response analysis of this compound.

Table 1: Primary High-Throughput Screening Results

Compound IDConcentration (µM)% Activity (Agonist Mode)% Inhibition (Antagonist Mode)Hit Flag
This compound1085.25.1Agonist Hit
Control Agonist1100.0N/A-
Control Antagonist10N/A95.8-
DMSO Vehicle-1.50.8-

Table 2: Dose-Response and Potency Determination (Agonist Activity)

Compound IDEC50 (µM)Hill SlopeMax Response (%)
This compound1.251.188.5
Control Agonist0.051.0100.0

Experimental Protocols

Protocol 1: Cell Culture and Plating for HTS

Materials:

  • HEK293 cells stably expressing the target Gq-coupled GPCR

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 384-well black, clear-bottom assay plates

Procedure:

  • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • When cells reach 80-90% confluency, aspirate the medium and wash with PBS.

  • Add Trypsin-EDTA and incubate for 2-3 minutes to detach the cells.

  • Neutralize trypsin with complete culture medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in assay medium (DMEM with 0.5% FBS) and perform a cell count.

  • Adjust the cell density to 1 x 10^5 cells/mL.

  • Dispense 25 µL of the cell suspension into each well of a 384-well plate using an automated liquid handler.

  • Incubate the plates for 24 hours at 37°C and 5% CO2.

Protocol 2: Calcium Flux Assay

Materials:

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM)

  • Probenecid (if required by the dye kit to prevent dye extrusion)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Control agonist and antagonist stock solutions

  • Fluorescent plate reader with automated injection capabilities

Procedure:

  • Prepare the fluorescent dye loading buffer according to the manufacturer's instructions, including probenecid if necessary.

  • Remove the culture medium from the cell plates and add 20 µL of the dye loading buffer to each well.

  • Incubate the plates for 60 minutes at 37°C or as recommended by the dye manufacturer.

  • During incubation, prepare the compound plates by serially diluting this compound and control compounds in assay buffer. The final concentration of DMSO should be kept below 0.5%.

  • After incubation, transfer the cell plates to the fluorescent plate reader.

  • Set the plate reader to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.

  • Establish a baseline fluorescence reading for 10-20 seconds.

  • Use the automated injector to add 10 µL of the compound solution to the wells.

  • Continue to record the fluorescence signal for at least 120 seconds to capture the peak response.

  • For antagonist mode, after an initial incubation with the test compound, inject a known concentration of the control agonist and measure the inhibition of the signal.

Protocol 3: Data Analysis
  • Export the raw fluorescence data from the plate reader.

  • For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

  • Normalize the data using positive and negative controls (e.g., control agonist and DMSO vehicle). Percent activity can be calculated as: % Activity = [(ΔF_compound - ΔF_negative) / (ΔF_positive - ΔF_negative)] * 100

  • For dose-response analysis, plot the normalized response against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC50 and Hill slope.

Visualizations

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Compound This compound GPCR Gq-Coupled Receptor Compound->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER Binds to IP3 Receptor Ca_cyto Increased Intracellular Ca²⁺ Ca_ER->Ca_cyto Release Response Cellular Response Ca_cyto->Response Triggers

Caption: A simplified diagram of the Gq-coupled GPCR signaling pathway.

HTS_Workflow start Start cell_culture Cell Culture & Plating (384-well) start->cell_culture dye_loading Calcium Dye Loading cell_culture->dye_loading readout Fluorescence Readout (Plate Reader) dye_loading->readout compound_prep Compound Plate Preparation compound_prep->readout data_analysis Data Analysis & Normalization readout->data_analysis hit_id Hit Identification data_analysis->hit_id dose_response Dose-Response Confirmation hit_id->dose_response Primary Hits end End hit_id->end Non-hits dose_response->end

Caption: The experimental workflow for the high-throughput screening campaign.

References

Application Notes & Protocols for 1-Azepanyl(3-piperidinyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of suggested experimental protocols for the characterization of 1-Azepanyl(3-piperidinyl)methanone. The methodologies outlined below are standard assays for determining the binding affinity, functional activity, and downstream signaling effects of a test compound on a putative G-protein coupled receptor (GPCR) target. Given the structural similarity of this compound to known CNS-active compounds, a hypothetical G-protein coupled receptor (GPCR), referred to herein as GPCR-X, is used as an example target.

Radioligand Binding Assay for GPCR-X

This protocol determines the binding affinity (Ki) of this compound for GPCR-X by measuring its ability to displace a known radiolabeled ligand.

Experimental Workflow:

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis p1 Culture cells expressing GPCR-X p2 Homogenize cells in lysis buffer p1->p2 p3 Centrifuge and resuspend pellet in assay buffer p2->p3 a1 Incubate membranes with radioligand and varying concentrations of This compound p3->a1 a2 Separate bound from free radioligand by vacuum filtration a1->a2 a3 Measure radioactivity on filter a2->a3 d1 Plot % inhibition vs. log[compound] a3->d1 d2 Calculate IC50 d1->d2 d3 Calculate Ki using Cheng-Prusoff equation d2->d3

Caption: Workflow for the radioligand binding assay.

Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing GPCR-X.

    • Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA).

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2).

    • Determine the protein concentration using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of cell membranes (10-20 µg of protein).

    • Add 25 µL of a known radioligand (e.g., [3H]-LIGAND) at a final concentration equal to its Kd.

    • Add 25 µL of this compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

    • For non-specific binding, add a high concentration of a known unlabeled ligand.

    • Incubate at room temperature for 60 minutes.

  • Filtration and Scintillation Counting:

    • Rapidly filter the incubation mixture through a GF/B filter plate using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Summary:

CompoundIC50 (nM)Ki (nM)
This compound15075
Control Ligand105

cAMP Functional Assay

This protocol assesses the functional activity of this compound by measuring its effect on intracellular cyclic AMP (cAMP) levels, which are modulated by Gs or Gi-coupled GPCRs.

Signaling Pathway:

compound This compound receptor GPCR-X compound->receptor Binds g_protein G-protein (Gs/Gi) receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Modulates camp cAMP ac->camp Converts ATP to cAMP atp ATP atp->camp

Caption: GPCR-mediated cAMP signaling pathway.

Protocol:

  • Cell Culture and Plating:

    • Culture CHO cells stably expressing GPCR-X.

    • Plate the cells in a 96-well plate and grow to 80-90% confluency.

  • Compound Treatment:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 30 minutes.

    • Add varying concentrations of this compound (10⁻¹⁰ M to 10⁻⁵ M).

    • For agonist testing, incubate for 30 minutes. For antagonist testing, pre-incubate with the test compound before adding a known agonist.

  • cAMP Measurement:

    • Lyse the cells according to the manufacturer's instructions of a competitive immunoassay kit (e.g., HTRF, ELISA).

    • Measure the intracellular cAMP levels.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the test compound.

    • Calculate the EC50 (for agonists) or IC50 (for antagonists).

Data Summary:

CompoundAssay ModeEC50/IC50 (nM)% Max Response
This compoundAgonist25085%
Isoproterenol (Control Agonist)Agonist5100%
Propranolol (Control Antagonist)Antagonist20N/A

ERK1/2 Phosphorylation Assay

This protocol measures the activation of the downstream MAPK/ERK signaling pathway following GPCR activation by this compound.

Signaling Pathway:

compound This compound receptor GPCR-X compound->receptor g_protein G-protein receptor->g_protein effector Effector (e.g., PLC, Src) g_protein->effector ras Ras effector->ras raf Raf ras->raf mek MEK raf->mek erk ERK1/2 mek->erk p_erk p-ERK1/2 erk->p_erk Phosphorylation

Caption: GPCR-mediated ERK1/2 phosphorylation cascade.

Protocol:

  • Cell Culture and Serum Starvation:

    • Plate cells expressing GPCR-X in a 96-well plate.

    • Once confluent, serum-starve the cells for 4-6 hours.

  • Compound Stimulation:

    • Treat the cells with varying concentrations of this compound for 5-10 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells and collect the lysate.

    • Determine the total protein concentration.

  • Western Blot or ELISA:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

    • Alternatively, use a sandwich ELISA kit for the quantitative measurement of p-ERK.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and total ERK.

    • Normalize the p-ERK signal to the total ERK signal.

    • Plot the normalized p-ERK levels against the log concentration of the test compound to determine the EC50.

Data Summary:

CompoundEC50 (nM) for p-ERKFold Induction over Baseline
This compound3005.2
EGF (Control)210.0

Application of 1-Azepanyl(3-piperidinyl)methanone in Cancer Cell Lines: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Azepanyl(3-piperidinyl)methanone is a chemical compound containing both an azepane and a piperidine ring. While the broader class of piperidine-containing compounds has been investigated for various pharmacological activities, including anticancer effects, specific research on the application of this compound in cancer cell lines is not extensively documented in publicly available scientific literature. Piperidine and its derivatives are known to interact with various biological targets, and some have shown promise in inhibiting cancer cell growth by modulating key signaling pathways.

This document aims to provide a framework for application notes and protocols based on the general understanding of related piperidine compounds in cancer research. It is important to note that the following sections are illustrative and based on methodologies commonly employed for novel compound screening. Specific experimental conditions and results for this compound would require dedicated laboratory investigation.

Hypothetical Data Presentation

Should experimental data for this compound become available, it would be crucial to present it in a clear and comparative manner. The following table illustrates how such data, for example, the half-maximal inhibitory concentration (IC50) in various cancer cell lines, could be structured.

Table 1: Hypothetical IC50 Values of this compound in Human Cancer Cell Lines

Cancer Cell LineTissue of OriginIC50 (µM) after 48h Treatment
MCF-7Breast AdenocarcinomaData not available
MDA-MB-231Breast AdenocarcinomaData not available
A549Lung CarcinomaData not available
HCT116Colon CarcinomaData not available
HeLaCervical AdenocarcinomaData not available

Experimental Protocols

The following are standard protocols that would be employed to assess the anticancer activity of a novel compound like this compound.

1. Cell Viability Assay (MTT Assay)

This assay is used to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • This compound (dissolved in a suitable solvent like DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the overnight culture medium and treat the cells with various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.

    • After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to detect and differentiate between apoptotic and necrotic cells.

  • Materials:

    • Cancer cell lines

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in a 6-well plate and treat with the desired concentrations of this compound for a specific duration.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry within one hour.

Visualization of Potential Mechanisms

While the specific signaling pathways affected by this compound are unknown, related piperidine compounds have been shown to modulate pathways involved in cell survival and proliferation. The diagrams below illustrate a hypothetical mechanism of action and a standard experimental workflow.

G Hypothetical Signaling Pathway Compound This compound Receptor Cell Surface Receptor Compound->Receptor Inhibits PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation G Experimental Workflow Start Start: Cancer Cell Culture Treatment Treat with this compound Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Mechanism Mechanism of Action Studies (e.g., Western Blot) Treatment->Mechanism Data Data Analysis & Interpretation Viability->Data Apoptosis->Data Mechanism->Data

Application Notes and Protocols for the Synthesis of 1-Azepanyl(3-piperidinyl)methanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of 1-Azepanyl(3-piperidinyl)methanone derivatives. These compounds are a class of piperidine-3-carboxamides, which have shown potential in various therapeutic areas, including as anti-osteoporosis agents and human platelet aggregation inhibitors.[1][2][3][4] The synthetic routes described herein focus on the formation of the amide bond between a piperidine-3-carboxylic acid moiety and azepane.

The primary method for synthesizing these target compounds is through amide coupling, a fundamental reaction in medicinal chemistry.[5][6] This typically involves the activation of a carboxylic acid, in this case, a derivative of piperidine-3-carboxylic acid, followed by its reaction with an amine, azepane.[5][6] Common coupling reagents for this transformation include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) to enhance efficiency and minimize side reactions.[2][4][7]

The piperidine nitrogen can be functionalized with various substituents (e.g., alkyl, aryl, sulfonyl groups) prior to the amide coupling to generate a library of derivatives for structure-activity relationship (SAR) studies.[1][2][8] The choice of solvent, temperature, and reaction time are critical parameters that may need to be optimized for specific derivatives to achieve high yields and purity.

Logical Workflow for Synthesis

The synthesis of this compound derivatives can be conceptualized in a two-stage process. The first stage involves the preparation of a suitably protected or functionalized piperidine-3-carboxylic acid intermediate. The second stage is the crucial amide coupling of this intermediate with azepane.

G cluster_0 Stage 1: Intermediate Preparation cluster_1 Stage 2: Amide Coupling cluster_2 Final Steps A Piperidine-3-carboxylic Acid B N-Functionalization/ Protection A->B Reagents (e.g., R-X, R-SO2Cl) C N-Substituted Piperidine-3-carboxylic Acid B->C E Amide Coupling Reaction C->E D Azepane D->E Coupling Agents (e.g., EDCI, DMAP) F 1-Azepanyl(N-substituted-3-piperidinyl)methanone E->F G Purification F->G e.g., Chromatography H Characterization G->H e.g., NMR, MS

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of N-Substituted Piperidine-3-Carboxylic Acid

This protocol describes the synthesis of an N-substituted piperidine-3-carboxylic acid, which serves as a key intermediate. The example provided is for an N-arylsulfonyl derivative.[2][4]

Materials:

  • Piperidine-3-carboxylic acid

  • Appropriate sulfonyl chloride (e.g., 4-methoxybenzenesulfonyl chloride)

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve piperidine-3-carboxylic acid (1 equivalent) in a solution of NaOH (2 equivalents) in water.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of the sulfonyl chloride (1.1 equivalents) in THF dropwise to the cooled solution while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, acidify the mixture to pH 2-3 with concentrated HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the N-substituted piperidine-3-carboxylic acid.

G A Dissolve Piperidine-3-carboxylic Acid and NaOH in Water B Cool to 0 °C A->B C Add Sulfonyl Chloride in THF B->C D Stir at Room Temperature for 4h C->D E Acidify with HCl D->E F Extract with Ethyl Acetate E->F G Wash, Dry, and Concentrate F->G H N-Substituted Piperidine-3-carboxylic Acid G->H

Caption: Experimental workflow for the synthesis of N-substituted piperidine-3-carboxylic acid.

Protocol 2: Amide Coupling to Synthesize 1-Azepanyl(N-substituted-3-piperidinyl)methanone

This protocol details the amide coupling reaction between the N-substituted piperidine-3-carboxylic acid and azepane using EDCI and DMAP as the coupling reagents.[2][4]

Materials:

  • N-substituted piperidine-3-carboxylic acid (from Protocol 1)

  • Azepane

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a solution of N-substituted piperidine-3-carboxylic acid (1 equivalent) in DCM, add EDCI (1.2 equivalents) and DMAP (0.1 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add azepane (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1-Azepanyl(N-substituted-3-piperidinyl)methanone derivative.

G A Dissolve N-Substituted Acid in DCM B Add EDCI and DMAP A->B C Stir for 15 min B->C D Add Azepane C->D E Stir at Room Temperature for 2h D->E F Work-up: Wash with NaHCO3 and Brine E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H I 1-Azepanyl(N-substituted-3-piperidinyl)methanone H->I

Caption: Experimental workflow for the amide coupling reaction.

Data Presentation

The following table summarizes representative data for synthesized piperidine-3-carboxamide derivatives, adapted from the literature to illustrate the expected outcomes for the synthesis of this compound analogs.[2]

Compound IDN-SubstituentYield (%)Purity (%)Melting Point (°C)
H-1 4-methoxy-phenylsulfonyl5196170.4–171.4
H-11 4-methoxy-phenylsulfonyl6098124.7–126.5
5a 1-decyl---
6i p-xylene linker---

Note: Data for compounds H-1 and H-11 are for N-benzylamide derivatives and are presented here as representative examples of the synthetic outcomes. Yields and purities for the corresponding azepane amides would need to be determined experimentally.

The following table provides expected spectroscopic data characteristics for a representative 1-Azepanyl(N-arylsulfonyl-3-piperidinyl)methanone derivative based on similar structures.[2]

Spectroscopic DataExpected Characteristics
¹H NMR Signals corresponding to the protons of the N-arylsulfonyl group, the piperidine ring, and the azepane ring. The amide proton may appear as a broad singlet or a triplet.
¹³C NMR A signal for the amide carbonyl carbon around 170-175 ppm, along with signals for the aromatic carbons and the aliphatic carbons of the piperidine and azepane rings.
HRMS The calculated mass for the protonated molecule [M+H]⁺ should be consistent with the experimentally found mass.

This comprehensive guide provides a solid foundation for the synthesis and characterization of novel this compound derivatives for further research and development.

References

Application Notes and Protocols for Piperidine Derivatives in Animal Models of Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield any publicly available scientific data on the use of 1-Azepanyl(3-piperidinyl)methanone in animal models of inflammation. The following information is based on studies of structurally related piperidine-containing compounds and is provided as an illustrative guide for researchers, scientists, and drug development professionals interested in the potential anti-inflammatory applications of this class of molecules. The experimental protocols and data presented herein do not pertain to this compound and should be adapted and validated for any new chemical entity.

Illustrative Anti-Inflammatory Activity of Piperidine Derivatives

Several studies have demonstrated the anti-inflammatory potential of various piperidine derivatives in preclinical models. These compounds have been shown to modulate key inflammatory pathways and reduce the signs of inflammation in both acute and chronic models.

One such compound, 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride (C1) , has been evaluated for its effects on acute and chronic inflammation in rats. In the carrageenan-induced paw edema model, a measure of acute inflammation, C1 demonstrated a dose-dependent reduction in swelling.[1] Similarly, in the cotton pellet granuloma test, which reflects the chronic inflammatory response, this compound was effective in reducing the weight of the granuloma tissue.[1]

Another related compound, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) , has been investigated in mouse models of inflammation. This compound was found to reduce paw edema induced by carrageenan and inhibit cell migration and the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in a pleurisy model.[2]

In vitro studies on 2-(Piperidin-3-yl)phthalimides have also shown promise, with these compounds reducing the levels of inflammatory mediators like nitric oxide (measured as nitrite) and IL-6 in LPS-stimulated RAW 264.7 macrophage-like cells.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from the aforementioned studies on related piperidine derivatives.

Table 1: Effect of 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride (C1) on Carrageenan-Induced Paw Edema in Rats [1]

Treatment GroupDose (mg/kg)Inhibition of Edema (%)
C15061.98
C110080.84
C120090.32
Indomethacin2089.93

Table 2: Effect of 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride (C1) on Cotton Pellet Granuloma in Rats [1]

Treatment GroupDose (mg/kg)Inhibition of Granuloma Formation (%)
C110046.1
Indomethacin2043.1

Table 3: Effect of (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) on Inflammatory Parameters [2]

ModelParameterTreatmentDose (mg/kg, p.o.)Result
Acetic Acid-Induced WrithingNumber of WrithingsLQFM18250, 100, 200Dose-dependent decrease
Formalin Test (Phase 2)Paw Licking TimeLQFM182100Reduction
Carrageenan-Induced Paw EdemaEdema FormationLQFM182100Reduction at all time points
Carrageenan-Induced PleurisyCell MigrationLQFM182100Reduction
Carrageenan-Induced PleurisyMyeloperoxidase ActivityLQFM182100Reduction
Carrageenan-Induced PleurisyTNF-α LevelsLQFM182100Reduction
Carrageenan-Induced PleurisyIL-1β LevelsLQFM182100Reduction

Table 4: In Vitro Effects of 2-(Piperidin-3-yl)phthalimide Analogs on Inflammatory Markers in LPS-Challenged RAW 264.7 Cells [3]

CompoundConcentration (µM)Nitrite Reduction (%)IL-6 Reduction (%)
(R)-7303240

Experimental Protocols

Below are detailed methodologies for key experiments cited in the studies of related piperidine derivatives. These protocols are provided as examples and should be optimized for the specific compound and research question.

Carrageenan-Induced Paw Edema in Rodents

This model is used to assess the acute anti-inflammatory activity of a compound.

Materials:

  • Wistar rats or Swiss mice

  • Test compound (e.g., 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Indomethacin)

  • 1% Carrageenan solution in sterile saline

  • Pletismometer

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Fast animals overnight with free access to water.

  • Group animals and administer the test compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.).

  • After a set pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume of each animal using a plethysmometer at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage of edema inhibition for each group compared to the vehicle-treated group.

Cotton Pellet-Induced Granuloma in Rats

This model is employed to evaluate the effect of a compound on the chronic proliferative phase of inflammation.

Materials:

  • Wistar rats

  • Sterile pre-weighed cotton pellets (e.g., 10 mg)

  • Test compound

  • Vehicle

  • Positive control (e.g., Indomethacin)

  • Surgical instruments

Procedure:

  • Anesthetize the rats.

  • Make a small incision on the back of the animal and subcutaneously implant two sterile, pre-weighed cotton pellets, one on each side.

  • Administer the test compound, vehicle, or positive control daily for a set period (e.g., 7 days).

  • On the day after the last dose, euthanize the animals.

  • Carefully dissect the granulomas that have formed around the cotton pellets and dry them in an oven at 60°C until a constant weight is achieved.

  • Weigh the dry granulomas and calculate the percentage of inhibition of granuloma formation for each group compared to the vehicle-treated group.

Carrageenan-Induced Pleurisy in Mice

This model is used to assess the effect of a compound on inflammatory cell migration and cytokine production in the pleural cavity.

Materials:

  • Swiss mice

  • Test compound

  • Vehicle

  • 1% Carrageenan solution in sterile saline

  • Phosphate-buffered saline (PBS) containing EDTA

  • Centrifuge

  • Hemocytometer or automated cell counter

  • ELISA kits for TNF-α and IL-1β

Procedure:

  • Administer the test compound or vehicle to the mice.

  • After a pre-treatment period, induce pleurisy by injecting 0.1 mL of 1% carrageenan solution into the pleural cavity.

  • At a specific time point after carrageenan injection (e.g., 4 hours), euthanize the mice.

  • Open the thoracic cavity and wash it with a known volume of PBS containing EDTA to collect the pleural exudate.

  • Measure the total volume of the exudate.

  • Centrifuge the exudate to separate the cells from the supernatant.

  • Resuspend the cell pellet and determine the total and differential leukocyte counts.

  • Use the supernatant to measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β) using specific ELISA kits.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a potential signaling pathway involved in inflammation and a general workflow for evaluating anti-inflammatory compounds.

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB MyD88->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Induces Transcription Inflammation Inflammation Cytokines->Inflammation Piperidine_Derivative Potential Piperidine Derivative Action Piperidine_Derivative->NFkB

Caption: Potential mechanism of action for an anti-inflammatory piperidine derivative.

G start Start: Compound of Interest in_vitro In Vitro Screening (e.g., LPS-stimulated macrophages) start->in_vitro measure_markers Measure Inflammatory Markers (NO, TNF-α, IL-6) in_vitro->measure_markers active Active? measure_markers->active in_vivo In Vivo Animal Models (e.g., Carrageenan-induced edema) active->in_vivo Yes stop Stop active->stop No assess_inflammation Assess Inflammation (Paw volume, cell migration) in_vivo->assess_inflammation efficacious Efficacious? assess_inflammation->efficacious tox Mechanism of Action & Toxicology Studies efficacious->tox Yes efficacious->stop No end Lead Candidate tox->end

Caption: General workflow for preclinical evaluation of anti-inflammatory compounds.

References

Application Notes and Protocols for Cellular Imaging of 1-Azepanyl(3-piperidinyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Azepanyl(3-piperidinyl)methanone is a novel small molecule with potential biological activity, yet its specific cellular targets and mechanism of action remain uncharacterized. Cellular imaging techniques are indispensable tools for elucidating the subcellular localization, trafficking, and target engagement of such novel compounds. These application notes provide a comprehensive guide for researchers to develop and apply cellular imaging strategies for this compound, from initial target prediction to advanced imaging methodologies. Given the novelty of this compound, this document focuses on establishing a workflow for its investigation, including protocols for fluorescent labeling and both labeled and label-free imaging techniques.

Predicted Biological Targets and Signaling Pathways

As a preliminary step to any imaging study, it is crucial to generate hypotheses about the potential biological targets of this compound. Due to the presence of piperidine and azepane moieties, which are common scaffolds in centrally active pharmaceuticals, in silico prediction methods are highly valuable.

Cheminformatic Analysis:

Computational tools can predict potential protein targets by comparing the structure of this compound to databases of compounds with known biological activities.[1][2][3][4] This approach can provide initial leads for downstream validation. For instance, piperidine derivatives have been associated with a range of targets including G-protein coupled receptors (GPCRs), ion channels, and various enzymes.[5][6][7]

Table 1: In Silico Target Prediction Tools for this compound

Tool NamePrinciplePotential Application
TargetHunterPredicts targets based on chemical similarity to compounds in the ChEMBL database.[1]Initial broad screening for potential target families.
FastTargetPredA rapid command-line tool for predicting putative protein targets for small molecules.[4]High-throughput screening of potential targets.
CACTIIntegrates multiple chemogenomic databases and clustering analysis for target identification.[3]Comprehensive analysis and synonym identification for the compound.
Molecular DockingSimulates the binding of the small molecule to the 3D structure of potential protein targets.[8][9]To refine and prioritize targets predicted by other methods.

Based on the common functionalities of piperidine-containing compounds, a potential signaling pathway to investigate could be a generic GPCR signaling cascade.

GPCR_Signaling_Pathway Compound 1-Azepanyl (3-piperidinyl)methanone GPCR G-Protein Coupled Receptor (GPCR) Compound->GPCR Binds G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Activates Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Phosphorylates targets leading to Click_Chemistry_Workflow cluster_synthesis Chemical Synthesis cluster_cell_culture Cellular Experiment Synthesis Synthesize Alkyne-modified This compound Cell_Treatment Treat cells with Alkyne-modified Compound Synthesis->Cell_Treatment Cell_Fixation Fix and Permeabilize Cells Cell_Treatment->Cell_Fixation Click_Reaction Perform In-Cell Click Reaction Cell_Fixation->Click_Reaction Imaging Confocal Microscopy Click_Reaction->Imaging SRS_Microscopy_Workflow Cell_Culture Culture cells in imaging-compatible dishes Compound_Incubation Incubate cells with Alkyne-modified compound Cell_Culture->Compound_Incubation SRS_Setup Tune SRS microscope to alkyne vibrational frequency (~2100-2200 cm⁻¹) Compound_Incubation->SRS_Setup Live_Cell_Imaging Acquire SRS Images SRS_Setup->Live_Cell_Imaging Data_Analysis Analyze subcellular distribution Live_Cell_Imaging->Data_Analysis

References

Pharmacological Applications of Piperidine Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous and privileged structural motif in medicinal chemistry, found in a vast array of pharmaceuticals targeting a wide range of diseases. Its conformational flexibility and ability to engage in various non-covalent interactions have made it a cornerstone in the design of drugs for the central nervous system (CNS), pain management, cancer, and more. This document provides detailed application notes on the pharmacological uses of piperidine-containing compounds, along with protocols for their synthesis and biological evaluation.

I. Application Notes: Therapeutic Areas and Mechanisms of Action

Piperidine derivatives have been successfully developed into blockbuster drugs across several therapeutic classes. Their versatility stems from the ability to modify the piperidine ring at various positions, allowing for the fine-tuning of physicochemical properties and target-binding affinities.

Central Nervous System (CNS) Disorders

Piperidine-containing compounds are prominent in the treatment of various CNS disorders, including schizophrenia, depression, and Alzheimer's disease.

  • Antipsychotics: Drugs like Thioridazine and Haloperidol feature a piperidine ring and primarily exert their effects by antagonizing dopamine D2 receptors in the mesolimbic pathway.[1][2] This action helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[1] Thioridazine also exhibits affinity for other receptors, including serotonergic, adrenergic, and cholinergic receptors, contributing to its broad pharmacological profile and also its side effects.[2]

  • Antidepressants: The selective serotonin reuptake inhibitor (SSRI) Paroxetine incorporates a piperidine moiety. Its therapeutic effect is derived from blocking the reuptake of serotonin in the synaptic cleft, thereby increasing its availability.

  • Alzheimer's Disease: Donepezil , a piperidine derivative, is a cornerstone in the symptomatic treatment of Alzheimer's disease.[3] It acts as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3][4] By inhibiting AChE, Donepezil increases acetylcholine levels in the brain, which is thought to improve cognitive function.[3][5]

Pain Management (Opioid Analgesics)

The piperidine scaffold is central to the structure of many potent opioid analgesics, most notably the fentanyl class of compounds.

  • Fentanyl and its Analogs: Fentanyl is a powerful synthetic opioid agonist that primarily targets the μ-opioid receptor (MOR). Its analgesic effects are mediated through the activation of G-protein signaling pathways upon binding to MOR.[1] However, this activation can also trigger the β-arrestin signaling pathway, which is associated with many of the adverse effects of opioids, including respiratory depression and constipation.[6][7] The high potency of fentanyl and its derivatives is attributed to their strong binding affinity for the μ-opioid receptor.[8]

Allergic Disorders (Antihistamines)

Several second-generation antihistamines contain a piperidine ring, which contributes to their high affinity and selectivity for the histamine H1 receptor.

  • Loratadine and Fexofenadine: These non-sedating antihistamines are inverse agonists of the H1 receptor. By binding to and stabilizing the inactive conformation of the receptor, they block the actions of histamine, thereby alleviating allergy symptoms such as sneezing, itching, and rhinorrhea.

Oncology

The piperidine motif is increasingly being incorporated into the design of novel anticancer agents, targeting various aspects of cancer cell biology.

  • Piperine and its Derivatives: Piperine, an alkaloid found in black pepper containing a piperidine ring, and its synthetic derivatives have shown promising antitumor activities.[6] They can induce apoptosis in cancer cells by activating signaling pathways such as NF-κB and PI3K/Akt and modulating the expression of proteins involved in cell cycle arrest and migration.[9]

II. Quantitative Data for Piperidine Compounds

The following tables summarize key quantitative data for representative piperidine-containing drugs, illustrating their potency and affinity for their respective biological targets.

Opioid Analgesics (μ-Opioid Receptor) IC50 (nM) Reference
Fentanyl1.1 - 38.9[8]
Carfentanil0.19[8]
Lofentanil0.208[8]
Remifentanil0.60[8]
Sufentanil0.40[8]
Antipsychotics (Dopamine D2 Receptor) Ki (nM) Reference
(+)-Thioridazine2.7 (vs. D2)[10]
(-)-Thioridazine10 (vs. D1)[10]
Haloperidol1.4
Acetylcholinesterase Inhibitors IC50 (nM) Reference
Donepezil (E2020)2.2
Anticancer Piperine Derivative (H7) IC50 (μM) Reference
Hela (cervical cancer) cells11.86 ± 0.32[6]
MDA-MB-231 (breast cancer) cells10.50 ± 3.74[6]

III. Experimental Protocols

Synthesis of a Piperidine Scaffold: N-Benzyl-4-piperidone

This protocol describes a common method for the synthesis of N-benzyl-4-piperidone, a key intermediate in the synthesis of many piperidine-containing drugs.[2][11]

Materials:

  • 4-Piperidone monohydrate hydrochloride

  • Anhydrous potassium carbonate

  • Dry N,N-Dimethylformamide (DMF)

  • Benzyl bromide

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulphate

Procedure:

  • A mixture of 4-piperidone monohydrate hydrochloride (1 equivalent) and anhydrous potassium carbonate (3.5 equivalents) in dry DMF is stirred for 30 minutes at room temperature.

  • Benzyl bromide (1.15 equivalents) is added dropwise to the reaction mixture.

  • The reaction is heated at 65°C for 14 hours.

  • After cooling to room temperature, the reaction mixture is filtered and quenched with ice water.

  • The aqueous layer is extracted twice with ethyl acetate.

  • The combined organic layers are washed with water and then with brine.

  • The organic phase is dried over anhydrous sodium sulphate and the solvent is evaporated under reduced pressure to yield N-benzyl-4-piperidone.

In Vitro Assay: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for and characterize inhibitors of AChE.[12][13][14]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compounds (piperidine derivatives)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add the phosphate buffer, the test compound at various concentrations, and the AChE solution.

  • Incubate the plate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate (ATCI) and DTNB to each well.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.

  • The rate of the reaction is determined by the change in absorbance over time.

  • The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the inhibition percentage against the log of the inhibitor concentration.

In Vivo Assay: Hot Plate Test for Analgesia

This is a classic behavioral test used to assess the analgesic efficacy of compounds, particularly centrally acting analgesics like opioids.[15][16][17][18][19]

Materials:

  • Hot plate apparatus with adjustable temperature control

  • Transparent cylindrical restrainer

  • Test animals (e.g., mice or rats)

  • Test compound (e.g., a fentanyl analog)

  • Vehicle control (e.g., saline)

  • Positive control (e.g., morphine)

  • Timer

Procedure:

  • Set the hot plate temperature to a noxious level (e.g., 55 ± 0.5°C).

  • Administer the test compound, vehicle, or positive control to the animals via the desired route (e.g., intraperitoneal, subcutaneous).

  • At a predetermined time after drug administration (e.g., 30 minutes), place an animal on the hot plate and start the timer.

  • Observe the animal for signs of nociception, such as licking a hind paw or jumping.

  • Stop the timer at the first sign of a nociceptive response and record the latency time.

  • To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) is established, and if the animal does not respond within this time, it is removed from the hot plate, and the latency is recorded as the cut-off time.

  • Compare the latency times of the treated groups to the vehicle control group to determine the analgesic effect. An increase in latency time indicates an analgesic response.

IV. Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by prominent piperidine-containing drugs.

Fentanyl_Signaling Fentanyl Fentanyl MOR μ-Opioid Receptor (MOR) Fentanyl->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Analgesia Analgesia G_protein->Analgesia Leads to Side_Effects Side Effects (Respiratory Depression, etc.) Beta_Arrestin->Side_Effects Mediates cAMP cAMP AC->cAMP Reduces production of Thioridazine_Signaling cluster_0 Mesolimbic Pathway Thioridazine Thioridazine D2_Receptor Dopamine D2 Receptor Thioridazine->D2_Receptor Blocks AC Adenylyl Cyclase D2_Receptor->AC Inhibits Dopamine Dopamine Dopamine->D2_Receptor Activates cAMP cAMP AC->cAMP Reduces production of Downstream_Signaling Downstream Signaling (e.g., PKA pathway) cAMP->Downstream_Signaling Modulates Antipsychotic_Effect Antipsychotic Effect Downstream_Signaling->Antipsychotic_Effect Leads to Donepezil_Mechanism cluster_0 Synaptic Cleft Donepezil Donepezil AChE Acetylcholinesterase (AChE) Donepezil->AChE Inhibits Choline_Acetate Choline + Acetate AChE->Choline_Acetate Products ACh Acetylcholine (ACh) ACh->AChE Hydrolyzed by Cholinergic_Receptors Cholinergic Receptors (Muscarinic & Nicotinic) ACh->Cholinergic_Receptors Binds to Improved_Cognition Improved Cognitive Function Cholinergic_Receptors->Improved_Cognition Leads to AChE_Inhibition_Workflow start Start prepare_reagents Prepare Reagents (AChE, ATCI, DTNB, Buffer) start->prepare_reagents dispense_reagents Dispense Buffer, Test Compound, and AChE into 96-well plate prepare_reagents->dispense_reagents incubate Incubate at 37°C dispense_reagents->incubate add_substrate Add ATCI and DTNB incubate->add_substrate measure_absorbance Measure Absorbance at 412 nm (Kinetic Read) add_substrate->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50 end End determine_ic50->end Hot_Plate_Workflow start Start acclimatize Acclimatize Animals start->acclimatize administer_drug Administer Test Compound, Vehicle, or Positive Control acclimatize->administer_drug wait Wait for Predetermined Time administer_drug->wait place_on_hotplate Place Animal on Hot Plate (55°C) wait->place_on_hotplate start_timer Start Timer place_on_hotplate->start_timer observe Observe for Nociceptive Response (Licking, Jumping) start_timer->observe record_latency Stop Timer and Record Latency observe->record_latency analyze Analyze Data and Compare Groups record_latency->analyze end End analyze->end

References

Application Notes & Protocols for the Quantification of 1-Azepanyl(3-piperidinyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are representative methods for the quantification of a small molecule like 1-Azepanyl(3-piperidinyl)methanone in biological matrices. These methods are based on established analytical principles for similar compounds. It is essential to perform method development and validation specific to this compound to ensure accuracy and reliability.

Introduction

This compound is a chemical entity with potential applications in pharmaceutical development. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and the more sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Section 1: Quantification by High-Performance Liquid Chromatography (HPLC)

This section outlines a reversed-phase HPLC method with UV detection for the quantification of this compound. This method is suitable for the analysis of bulk material or formulations but may lack the sensitivity for low concentrations in biological matrices.

Experimental Protocol: HPLC-UV

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered)

  • Phosphoric acid (reagent grade)[1]

  • Internal Standard (IS): (Select a structurally similar compound not present in the sample, e.g., a related piperidine derivative)

2. Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]

  • Data acquisition and processing software

3. Chromatographic Conditions:

ParameterCondition
Column C18 (250 x 4.6 mm, 5 µm)[1]
Mobile Phase A: 0.1% Phosphoric acid in Water[1] B: Acetonitrile[1]
Gradient Isocratic: 68% B[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 30°C[1]
Injection Volume 20 µL
Detection Wavelength To be determined based on the UV spectrum of the analyte (e.g., 220 nm)
Internal Standard (IS) A structurally similar compound

4. Sample Preparation (for bulk substance):

  • Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).

  • Prepare a stock solution of the Internal Standard in the same manner.

  • Create a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Spike each calibration standard with a fixed concentration of the Internal Standard.

  • Prepare the unknown sample by dissolving it in the mobile phase and spiking it with the same concentration of the Internal Standard.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

  • Perform a linear regression analysis of the calibration curve. A correlation coefficient (R²) of >0.99 is desirable.[1]

  • Determine the concentration of the analyte in the unknown sample using the calibration curve.

Hypothetical HPLC Method Validation Data
ParameterResult
Linearity Range 0.5 - 100 µg/mL
Correlation Coefficient (R²) > 0.999[1]
Limit of Detection (LOD) 0.15 µg/mL[1]
Limit of Quantification (LOQ) 0.5 µg/mL[1]
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Section 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of this compound in biological matrices such as plasma or tissue homogenates, a highly sensitive and selective LC-MS/MS method is recommended.[2][3]

Experimental Protocol: LC-MS/MS

1. Materials and Reagents:

  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS) of this compound (e.g., D4-labeled) is highly recommended. If unavailable, a structurally similar compound can be used.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid or Ammonium acetate (LC-MS grade)[4]

2. Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]

  • Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)

  • Data acquisition and processing software

3. LC-MS/MS Conditions:

ParameterCondition
Column C18 (50 x 2.1 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive[4]
MS/MS Detection Multiple Reaction Monitoring (MRM)[2]

Hypothetical MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound [M+H]⁺To be determinedTo be determined
Internal Standard (SIL-IS) [M+H]⁺To be determinedTo be determined

Note: The precursor ion will be the protonated molecule [M+H]⁺. The product ions and collision energies need to be optimized by infusing a standard solution of the analyte into the mass spectrometer.

4. Sample Preparation (from Plasma): Protein Precipitation

Protein precipitation is a simple and common method for extracting small molecules from plasma.[4]

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Hypothetical LC-MS/MS Method Validation Data
ParameterResult
Linearity Range 0.1 - 200 ng/mL
Correlation Coefficient (R²) > 0.995[5]
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[5]
Intra-day Precision (%CV) < 15%[2]
Inter-day Precision (%CV) < 15%[2]
Accuracy (% Bias) ± 15%[2]
Matrix Effect To be evaluated
Recovery To be evaluated

Visualizations

Sample_Preparation_Workflow plasma Plasma Sample (100 µL) is Add Internal Standard plasma->is ppt Protein Precipitation (Cold Acetonitrile) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Workflow for plasma sample preparation using protein precipitation.

Analytical_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry lc_pump UHPLC Pump (Mobile Phase A & B) column C18 Column lc_pump->column autosampler Autosampler (Prepared Sample) autosampler->column esi ESI Source (Ionization) column->esi q1 Quadrupole 1 (Precursor Ion Selection) esi->q1 q2 Quadrupole 2 (Collision Cell - Fragmentation) q1->q2 q3 Quadrupole 3 (Product Ion Selection) q2->q3 detector Detector q3->detector data_system Data System (Quantification) detector->data_system

Caption: General workflow for LC-MS/MS analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Azepanyl(3-piperidinyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-Azepanyl(3-piperidinyl)methanone synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis is a standard amide coupling reaction between a protected piperidine-3-carboxylic acid derivative and azepane. The carboxylic acid is first activated, typically in situ, to form a more reactive species which then readily reacts with the amine functionality of azepane to form the desired amide bond. Protecting groups, such as Boc (tert-butoxycarbonyl), are often used on the piperidine nitrogen to prevent side reactions.

Q2: Which coupling reagents are most effective for this type of synthesis?

A2: A variety of coupling reagents can be used, with the choice often depending on the specific substrate, desired reaction time, and cost considerations.[1] Common and effective reagents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (Dicyclohexylcarbodiimide), often used with additives like HOBt (Hydroxybenzotriazole), as well as phosphonium and aminium reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[2]

Q3: Why is my reaction yield consistently low?

A3: Low yields can stem from several factors:

  • Inefficient activation of the carboxylic acid: The chosen coupling reagent may not be optimal, or the reaction conditions (temperature, time) may be insufficient.

  • Side reactions: The activated carboxylic acid intermediate is susceptible to hydrolysis if moisture is present. Also, with some coupling reagents, unwanted side reactions like guanidinylation of the amine can occur.[3]

  • Poor nucleophilicity of the amine: While azepane is a reasonably good nucleophile, salt formation with the carboxylic acid starting material can reduce the concentration of free amine available for reaction.

  • Steric hindrance: Although not severe in this case, steric hindrance around the reacting centers can slow down the reaction.

  • Suboptimal reaction conditions: The choice of solvent, base, and temperature can significantly impact the reaction outcome.

Q4: What are common side products, and how can I minimize them?

A4: Common side products in amide coupling reactions include:

  • N-acylurea: This can form when using carbodiimide reagents like DCC or EDC, where the activated O-acylisourea intermediate rearranges.[4] Adding HOBt or Oxyma can help suppress this side reaction.

  • Guanidinylation of the amine: Some aminium/uronium reagents like HBTU and HATU can react directly with the amine, especially if used in excess, to form a guanidinium byproduct.[2][3] Using a phosphonium-based reagent like PyBOP can avoid this issue.

  • Racemization: If the carbon alpha to the carbonyl group is chiral, racemization can be a concern, though it is not for piperidine-3-carboxylic acid.

To minimize side products, ensure anhydrous reaction conditions, use the appropriate stoichiometry of reagents, and consider the use of additives.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective coupling reagent. 2. Presence of moisture, leading to hydrolysis of the activated ester. 3. Formation of a salt between the carboxylic acid and amine starting materials. 4. Incorrect stoichiometry of reagents.1. Screen different coupling reagents (see Table 1). HATU or COMU are often more efficient for challenging couplings.[5] 2. Ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 3. Add a non-nucleophilic base like Diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize any acid and free up the amine.[6] 4. Typically, a slight excess (1.1-1.2 equivalents) of the coupling reagent and the carboxylic acid relative to the amine is used.
Presence of Unreacted Starting Materials 1. Insufficient reaction time or temperature. 2. Deactivation of the coupling reagent. 3. The activated species is not reactive enough.1. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If the reaction has stalled, a gentle increase in temperature (e.g., to 40-50 °C) may help. 2. Ensure the coupling reagent is of high quality and has been stored correctly. Some reagents are sensitive to moisture and light. 3. Consider using a more powerful coupling reagent. For example, HATU is generally more reactive than HBTU.[2] Alternatively, converting the carboxylic acid to an acid chloride using thionyl chloride or oxalyl chloride prior to reaction with azepane can be effective, though it is a two-step process.[4]
Formation of a Major Side Product 1. N-acylurea formation with carbodiimides. 2. Amine guanylation with uronium-type reagents. 3. Dimerization of the activated carboxylic acid to form an anhydride.1. Add HOBt or Oxyma to the reaction mixture when using EDC or DCC. These additives trap the O-acylisourea intermediate to form a more stable active ester. 2. Use a 1:1 stoichiometry of the coupling reagent to the carboxylic acid. If the problem persists, switch to a phosphonium-based reagent like PyBOP. 3. Ensure the amine is added shortly after the activation of the carboxylic acid.
Difficult Purification 1. Byproducts from the coupling reagent are difficult to remove (e.g., dicyclohexylurea (DCU) from DCC). 2. Excess reagents or base complicating chromatography.1. If using DCC, the resulting DCU is poorly soluble in many organic solvents and can often be removed by filtration. Using a water-soluble carbodiimide like EDC allows for removal of the corresponding urea byproduct with an aqueous wash. 2. Use a minimal excess of reagents. A basic or acidic aqueous wash during workup can help remove unreacted starting materials and bases.

Data Summary

Table 1: Comparison of Coupling Reagents for Amide Bond Formation (Note: The following data is compiled from studies on similar substrates and serves as a general guide. Optimal conditions for this compound may vary.)

Coupling ReagentAdditiveBaseSolventTypical Yield RangeKey Considerations
EDCHOBtDIPEACH2Cl2 or DMF60-85%Good for general use; water-soluble byproducts are easily removed.[6]
DCCDMAP-CH2Cl260-75%Insoluble DCU byproduct can be removed by filtration, but may trap product.[6]
HATU-DIPEA or 2,6-LutidineDMF or ACN80-95%Highly efficient but more expensive. Can cause guanylation, which may be suppressed by using a hindered base like 2,6-lutidine.
PyBOP-DIPEADMF75-90%Less hazardous byproducts than BOP; does not cause guanylation.
T3P®-Pyridine or TEAEtOAc or THF70-90%Byproducts are water-soluble; considered a green coupling reagent.
CDI-TEATHF~65% (can be slow)Can be slow for less reactive amines.[6]

Experimental Protocols

Representative Protocol for the Synthesis of this compound using HATU

This protocol is a general guideline based on standard amide coupling procedures. Researchers should optimize conditions for their specific setup.

Materials:

  • N-Boc-piperidine-3-carboxylic acid

  • Azepane

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • 4M HCl in 1,4-dioxane (for deprotection step)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-piperidine-3-carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.

  • Stir the mixture at room temperature for 15-20 minutes to allow for the activation of the carboxylic acid.

  • Add azepane (1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (3x), followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product (N-Boc-1-Azepanyl(3-piperidinyl)methanone) by flash column chromatography.

  • For the final unprotected product, dissolve the purified Boc-protected intermediate in a minimal amount of a suitable solvent (like CH₂Cl₂) and add an excess of 4M HCl in 1,4-dioxane.

  • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC/LC-MS).

  • Concentrate the mixture under reduced pressure to obtain the hydrochloride salt of this compound.

Visualizations

General Synthesis Workflow

G cluster_deprotection Deprotection Step Carboxylic_Acid N-Boc-piperidine- 3-carboxylic acid Activated_Ester Activated Intermediate (e.g., OAt-ester) Carboxylic_Acid->Activated_Ester Coupling_Reagent Coupling Reagent (e.g., HATU) + Base Protected_Product N-Boc-1-Azepanyl (3-piperidinyl)methanone Activated_Ester->Protected_Product Nucleophilic Attack Amine Azepane Amine->Protected_Product Final_Product 1-Azepanyl (3-piperidinyl)methanone Protected_Product->Final_Product Boc Removal Acid Acid (e.g., HCl in Dioxane) Acid->Final_Product G Start Reaction Yield is Low Check_Moisture Are conditions strictly anhydrous? Start->Check_Moisture Check_Reagents Are starting materials and reagents pure? Check_Moisture->Check_Reagents Yes Sol_Dry Dry solvents/glassware. Use inert atmosphere. Check_Moisture->Sol_Dry No Check_Base Is a non-nucleophilic base being used? Check_Reagents->Check_Base Yes Sol_Purify Purify starting materials. Use fresh reagents. Check_Reagents->Sol_Purify No Check_Conditions Is coupling reagent strong enough? Sol_Reagent Switch to a stronger reagent (e.g., HATU). Check_Conditions->Sol_Reagent No Sol_Monitor Optimize time/temp. Monitor by LC-MS. Check_Conditions->Sol_Monitor Yes Check_Base->Check_Conditions Yes Sol_Base Add/switch to DIPEA or 2,6-Lutidine. Check_Base->Sol_Base No

References

"overcoming solubility issues with 1-Azepanyl(3-piperidinyl)methanone"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility challenges with 1-Azepanyl(3-piperidinyl)methanone.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?

A1: this compound is a chemical compound with the following properties:

  • Molecular Formula: C₁₂H₂₂N₂O[1]

  • Molecular Weight: 210.32 g/mol [1]

  • Appearance: Typically a solid at room temperature.

  • General Solubility Profile: As an organic molecule with two heterocyclic rings, it is expected to have limited aqueous solubility and higher solubility in organic solvents.

Q2: I am observing poor solubility of this compound in my aqueous buffer. What are the initial troubleshooting steps?

A2: Low aqueous solubility is a common issue for many organic compounds.[2] Here are the initial steps to address this:

  • pH Adjustment: The molecule contains two amine groups, making its solubility pH-dependent. Attempt to dissolve the compound in acidic buffers (e.g., pH 4-6) to see if protonation of the amines improves solubility.

  • Co-solvent Addition: Introduce a small percentage of a water-miscible organic co-solvent to your aqueous buffer.[3] Common co-solvents include DMSO, ethanol, or polyethylene glycol (PEG).[3]

  • Gentle Heating and Sonication: Warming the solution or using a sonicator can help overcome the initial energy barrier for dissolution. However, be cautious of potential compound degradation at elevated temperatures.

Q3: Can salt formation improve the solubility of this compound?

A3: Yes, salt formation is a widely used technique to enhance the solubility of compounds with ionizable groups.[2][4][5] Since this compound has basic nitrogen atoms, forming a salt with a pharmaceutically acceptable acid (e.g., hydrochloride, citrate, or tartrate) can significantly improve its aqueous solubility.

Troubleshooting Guides

Issue 1: Compound precipitates out of solution upon addition to aqueous media.

This is a common problem when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer. The drastic change in solvent polarity causes the compound to crash out.

Troubleshooting Workflow:

G start Precipitation Observed step1 Decrease Stock Concentration start->step1 step2 Incorporate a Co-solvent in the Aqueous Phase step1->step2 If precipitation persists end_node Solubility Improved step1->end_node If successful step3 Use a Surfactant step2->step3 If precipitation persists step2->end_node If successful step4 Prepare a Solid Dispersion step3->step4 For formulation development step3->end_node If successful step4->end_node

Caption: Troubleshooting workflow for compound precipitation.

Detailed Steps:

  • Lower the Stock Concentration: Prepare a more dilute stock solution of this compound in your organic solvent. This will reduce the magnitude of the polarity shock upon dilution.

  • Add Co-solvent to the Aqueous Phase: Before adding your compound stock, supplement your aqueous buffer with a small percentage (e.g., 1-5%) of the same organic solvent used for your stock solution.

  • Incorporate Surfactants: Surfactants like Tween® 80 or Polysorbate 20 can be added to the aqueous phase at low concentrations (e.g., 0.01-0.1%) to help maintain the compound's solubility.

  • Solid Dispersion: For more advanced applications, creating a solid dispersion of the compound in a hydrophilic polymer can improve its dissolution rate and solubility.[6]

Issue 2: Inconsistent results in biological assays due to poor solubility.

Poor solubility can lead to variable compound concentrations in your experiments, resulting in poor data reproducibility.

Logical Relationship Diagram:

G cluster_0 Problem cluster_1 Consequences cluster_2 Impact A Poor Aqueous Solubility B Compound Precipitation A->B C Variable Active Concentration A->C D Inconsistent Assay Results B->D C->D

Caption: Impact of poor solubility on experimental outcomes.

Solutions:

  • Determine Kinetic Solubility: Perform an experiment to determine the kinetic solubility of this compound in your specific assay buffer. This will define the maximum concentration you can reliably work with.

  • Use Solubility-Enhancing Formulations: Consider using techniques like cyclodextrin complexation to improve the compound's solubility and bioavailability in your assay system.[7][8][9]

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

Objective: To determine the solubility of this compound at different pH values.

Methodology:

  • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, and borate buffers).

  • Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

  • Plot the measured solubility against the pH of the buffers.

Protocol 2: Co-solvent Solubility Enhancement

Objective: To evaluate the effect of common co-solvents on the solubility of this compound.

Methodology:

  • Prepare several solvent systems consisting of an aqueous buffer (e.g., PBS, pH 7.4) and a co-solvent (e.g., DMSO, ethanol, PEG 400) at varying concentrations (e.g., 5%, 10%, 20% v/v).

  • Follow steps 2-5 from the pH-dependent solubility protocol for each solvent system.

  • Summarize the results in a table to compare the solubility enhancement at different co-solvent concentrations.

Data Presentation

Table 1: Hypothetical pH-Dependent Solubility of this compound

Buffer pHSolubility (µg/mL)
2.01500
4.0850
6.0250
7.450
9.025
10.020

Table 2: Hypothetical Co-solvent Solubility Enhancement in PBS (pH 7.4)

Co-solventConcentration (v/v)Solubility (µg/mL)Fold Increase
None0%501.0
DMSO5%2505.0
DMSO10%60012.0
Ethanol5%1503.0
Ethanol10%3507.0
PEG 4005%1803.6
PEG 40010%4208.4

References

"optimizing dosage of 1-Azepanyl(3-piperidinyl)methanone in cell culture"

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data on the biological activity and cell culture application of 1-Azepanyl(3-piperidinyl)methanone is limited. The following technical support guide is based on general principles for optimizing the dosage of novel small molecules in cell culture. All experimental conditions, including dosage, should be determined empirically for your specific cell line and assay.

Troubleshooting Guide

Q1: I am not observing any effect of this compound on my cells. What could be the reason?

A1: Several factors could contribute to a lack of observable effect:

  • Insufficient Concentration: The concentration range tested may be too low. It is recommended to perform a broad dose-response experiment, starting from a low concentration (e.g., 1 nM) and extending to a high concentration (e.g., 100 µM) to determine the optimal range.

  • Compound Instability: The compound may be unstable in your cell culture medium. Ensure that the stock solution is properly prepared and stored. Consider the stability of the compound at 37°C over the duration of your experiment.

  • Cell Line Resistance: The target of this compound may not be present or may be expressed at very low levels in your chosen cell line.

  • Incorrect Target Hypothesis: The hypothesized biological target or pathway of the compound may be incorrect for your experimental system.

Q2: I am observing high levels of cell death even at low concentrations of the compound. How can I address this cytotoxicity?

A2: High cytotoxicity can be addressed by:

  • Optimizing Concentration: Perform a detailed cytotoxicity assay (e.g., LDH release assay) alongside your functional assay to determine the therapeutic window.

  • Reducing Incubation Time: Shorter incubation times may be sufficient to observe the desired effect without causing excessive cell death.

  • Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to your cells.[1] It is advisable to keep the final DMSO concentration below 0.5%.[1]

  • Off-Target Effects: At higher concentrations, small molecules may have off-target effects that lead to cytotoxicity.[2]

Q3: The results of my dose-response experiments are not consistent. What are the potential causes of this variability?

A3: Inconsistent results can stem from several sources:

  • Cell Seeding Density: Variations in the number of cells seeded per well can significantly impact the outcome of the experiment. Ensure a consistent cell seeding density across all experiments.

  • Compound Precipitation: The compound may be precipitating out of solution at higher concentrations. Visually inspect the culture medium for any signs of precipitation.

  • Edge Effects in Multi-Well Plates: The outer wells of a multi-well plate are more prone to evaporation, which can concentrate the compound and affect cell growth. It is recommended to not use the outer wells for experimental conditions or to fill them with sterile PBS to minimize evaporation.

  • Inconsistent Pipetting: Inaccurate pipetting can lead to significant variations in the final compound concentration.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: For most small molecules, a high-concentration stock solution (e.g., 10 mM) is prepared in a suitable solvent like DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, thaw an aliquot and prepare fresh dilutions in cell culture medium.

Q2: What is a good starting concentration range for a dose-response experiment with a novel compound?

A2: A common starting point for a dose-response experiment is a wide range of concentrations, typically spanning several orders of magnitude. A logarithmic dilution series, for example from 1 nM to 100 µM, is often effective in identifying the active concentration range of a novel compound.

Q3: How do I determine the IC50 value of this compound?

A3: The IC50 (half-maximal inhibitory concentration) is determined by performing a dose-response experiment and measuring a relevant biological endpoint (e.g., cell viability, protein expression). The data is then plotted with the compound concentration on the x-axis (log scale) and the biological response on the y-axis. A sigmoidal curve is fitted to the data to calculate the IC50 value.

Q4: Can I use serum-free medium for my experiments with this compound?

A4: The presence of serum can sometimes interfere with the activity of small molecules due to protein binding. It is advisable to test the compound's efficacy in both serum-containing and serum-free media to determine the optimal conditions for your experiment.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineTissue of OriginIC50 (µM)
MCF-7Breast Cancer15.2
A549Lung Cancer28.7
HeLaCervical Cancer8.9
PC-3Prostate Cancer> 50

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium from a concentrated stock solution.

  • Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare Stock Solution (10 mM in DMSO) dilute_compound Prepare Serial Dilutions prep_stock->dilute_compound seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Compound seed_cells->treat_cells dilute_compound->treat_cells incubate Incubate for 48h treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_plate Read Absorbance mtt_assay->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50

Caption: Experimental workflow for determining the IC50 value.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 tf Transcription Factor kinase2->tf gene Target Gene tf->gene Regulates Expression compound This compound compound->receptor Inhibits

Caption: Hypothetical signaling pathway inhibited by the compound.

References

"troubleshooting unexpected results with 1-Azepanyl(3-piperidinyl)methanone"

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of 1-Azepanyl(3-piperidinyl)methanone?

A1: While specific data for this compound is not available, we can infer some general properties based on its structure. It is a tertiary amine and a ketone. The azepane and piperidine rings are common scaffolds in biologically active molecules. For comparison, a related compound, 1-Azepanyl(4-piperidinyl)methanone, has a molecular formula of C12H22N2O and a molecular weight of 210.32 g/mol .[1] Another related molecule, Azepan-1-yl-piperazin-1-yl-methanone, has a molecular weight of 211.30 g/mol .[2]

Q2: Are there any known safety precautions for handling this compound?

A2: Specific safety data for this compound is unavailable. As with any novel chemical compound, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. A material safety data sheet (MSDS) should be consulted if available from the supplier.

Q3: What are the potential applications of this compound?

A3: The azepane ring is a common feature in many biologically active molecules, suggesting potential applications in medicinal chemistry and drug discovery.[3] For example, other complex methanone derivatives have been investigated as inhibitors of dipeptidyl peptidase IV for the treatment of type 2 diabetes.[4] Without specific pharmacological data, the exact application of this compound remains speculative.

Troubleshooting Guide: Synthesis

This section addresses potential issues that may arise during the synthesis of this compound, which is hypothetically synthesized via the amidation of 3-piperidinecarboxylic acid (or its activated derivative) with azepane.

Issue 1: Low or No Product Yield

Possible Causes & Solutions

Possible Cause Troubleshooting Step Rationale
Inefficient Amide Coupling 1. Verify the efficacy of the coupling reagent (e.g., DCC, EDC, HATU). Use a fresh batch if necessary. 2. Optimize the reaction temperature and time. Some couplings require cooling to 0°C initially, followed by warming to room temperature.Coupling reagents can degrade over time. Reaction kinetics are sensitive to temperature and duration.
Poor Quality Starting Materials 1. Check the purity of 3-piperidinecarboxylic acid and azepane by NMR or LC-MS. 2. Ensure starting materials are free of water, as it can quench the reaction.Impurities or moisture can interfere with the reaction, leading to side products or failure.
Incorrect Stoichiometry 1. Carefully re-calculate and measure the molar equivalents of all reactants and reagents.An improper ratio of reactants can lead to incomplete conversion.
Issue 2: Presence of Unexpected Side Products

Possible Causes & Solutions

Possible Cause Troubleshooting Step Rationale
Side Reactions 1. If using a carboxylic acid chloride, consider side reactions with any moisture present. 2. If using a coupling reagent like DCC, N-acylurea byproduct formation can occur. Optimize reaction conditions to minimize this.Reactive intermediates can lead to unintended products.
Over-alkylation or Ring Opening 1. Under harsh reaction conditions, the piperidine or azepane ring may undergo side reactions. 2. Employ milder reaction conditions (e.g., lower temperature, less reactive reagents).The nitrogen atoms in the heterocyclic rings can be reactive under certain conditions.
Impure Solvents or Reagents 1. Use freshly distilled or high-purity anhydrous solvents.Contaminants in solvents or reagents can participate in the reaction.

Experimental Protocols (Hypothetical)

The following is a hypothetical protocol for the synthesis of this compound. This has not been experimentally validated.

Synthesis of this compound via Amide Coupling

  • To a solution of 3-piperidinecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Stir the mixture at 0°C for 20 minutes.

  • Add azepane (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

G Hypothetical Synthesis Workflow cluster_reactants Reactants cluster_process Process cluster_products Products A 3-Piperidinecarboxylic Acid D Amide Coupling in Anhydrous Solvent A->D B Azepane B->D C Coupling Reagent (e.g., DCC) C->D E Reaction Monitoring (TLC/LC-MS) D->E F Aqueous Workup E->F H Crude Product F->H G Purification (Column Chromatography) I Pure this compound G->I H->G

Caption: Hypothetical workflow for the synthesis of this compound.

G Troubleshooting Logic: Low Product Yield start Low or No Product check_reagents Check Purity and Activity of Reagents start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temp, Time) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_stoichiometry Verify Stoichiometry of Reactants stoichiometry_ok Stoichiometry Correct? check_stoichiometry->stoichiometry_ok reagents_ok->check_conditions Yes replace_reagents Use Fresh Reagents reagents_ok->replace_reagents No conditions_ok->check_stoichiometry Yes optimize_conditions Optimize Temperature and Time conditions_ok->optimize_conditions No recalculate Recalculate and Re-weigh stoichiometry_ok->recalculate No end Re-run Experiment stoichiometry_ok->end Yes replace_reagents->end optimize_conditions->end recalculate->end

Caption: Troubleshooting flowchart for addressing low product yield in synthesis.

References

Technical Support Center: Stability Testing of 1-Azepanyl(3-piperidinyl)methanone in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and troubleshooting for researchers and scientists investigating the stability of 1-Azepanyl(3-piperidinyl)methanone in various solution-based environments. As specific stability data for this compound is not extensively documented in publicly available literature, this guide offers a framework for establishing a robust stability testing protocol based on industry-standard forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: Where should I begin when assessing the stability of a new compound like this compound?

A1: The initial step is to perform a forced degradation study. This involves subjecting a solution of the compound to various stress conditions, such as acid, base, oxidation, heat, and light, to understand its intrinsic stability and identify potential degradation products.[1][2][3][4] These studies are crucial for developing and validating a stability-indicating analytical method.

Q2: What is a stability-indicating analytical method, and why is it important?

A2: A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the intact active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[1] High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.[4][5]

Q3: What are the typical stress conditions used in a forced degradation study?

A3: Forced degradation studies typically include the following conditions:

  • Acid Hydrolysis: e.g., 0.1 N to 1 N HCl at an elevated temperature (e.g., 80°C).[3]

  • Base Hydrolysis: e.g., 0.1 N to 1 N NaOH at an elevated temperature (e.g., 80°C).[4]

  • Oxidation: e.g., 3% to 30% hydrogen peroxide at room or elevated temperature.[4]

  • Thermal Stress: Heating the solution (e.g., at 80°C) or the solid compound.[4]

  • Photostability: Exposing the solution and solid compound to light, typically in a photostability chamber.[4]

Q4: How much degradation should I aim for in a forced degradation study?

A4: The goal is to achieve meaningful degradation, typically in the range of 5-20%, to ensure that the analytical method can detect and resolve the degradation products from the parent compound. If the compound is very stable and shows no degradation, the study report should detail the strenuous conditions it was subjected to. Conversely, if the compound degrades rapidly, milder stress conditions should be employed.

Troubleshooting Guide

Issue 1: My compound, this compound, shows complete and rapid degradation in both acidic and basic solutions.

  • Possible Cause: The amide bond in the methanone structure is likely susceptible to hydrolysis under both acidic and basic conditions.

  • Troubleshooting Steps:

    • Use Milder Conditions: Reduce the concentration of the acid/base (e.g., from 1 N to 0.01 N), lower the temperature (e.g., from 80°C to 40°C or room temperature), and shorten the exposure time.

    • Time-Point Analysis: Sample the solution at multiple early time points (e.g., 5, 15, 30, 60 minutes) to capture the degradation kinetics before the parent compound is fully consumed.

    • pH Profiling: Investigate the stability across a wider pH range to identify a potential pH of maximum stability.

Issue 2: I am not observing any degradation under oxidative stress with 3% hydrogen peroxide.

  • Possible Cause: The molecule may be resistant to oxidation under these conditions.

  • Troubleshooting Steps:

    • Increase Oxidant Concentration: Incrementally increase the concentration of hydrogen peroxide (e.g., to 7.5% or 15%).[4]

    • Increase Temperature: Gently heat the solution to facilitate the reaction.

    • Extend Exposure Time: Increase the duration of the study.

    • Consider Other Oxidants: If permissible for the study's purpose, other oxidative agents can be explored, although hydrogen peroxide is most common.

Issue 3: My chromatogram shows several new peaks, but they are not well-resolved from the main peak.

  • Possible Cause: The current HPLC method is not optimized to be stability-indicating.

  • Troubleshooting Steps:

    • Modify Mobile Phase Gradient: Adjust the gradient elution profile to improve the separation of the degradant peaks from the parent peak.

    • Change Mobile Phase Composition: Experiment with different solvent ratios or introduce a different organic modifier or buffer.

    • Adjust pH of Mobile Phase: The retention of ionizable compounds and degradants can be significantly altered by the pH of the mobile phase.

    • Try a Different Column: A column with a different stationary phase (e.g., C8 instead of C18) or a different particle size may provide better resolution.[4]

Experimental Protocols

General Protocol for Forced Degradation of this compound

This protocol outlines a general starting point for a forced degradation study. The concentrations, temperatures, and time points should be adjusted based on the observed stability of the compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Keep the solution at 80°C and collect samples at 1, 2, 4, and 8 hours. Neutralize the samples before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Keep the solution at 80°C and collect samples at 1, 2, 4, and 8 hours. Neutralize the samples before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the solution at room temperature and collect samples at 2, 8, and 24 hours.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C. Collect samples at 24, 48, and 72 hours. Also, subject the solid compound to the same conditions.

    • Photolytic Degradation: Expose a vial of the stock solution and a sample of the solid compound to light in a photostability chamber (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method, such as RP-HPLC with UV detection.

Data Presentation

The results of the stability studies should be tabulated to allow for easy comparison.

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionReagent ConcentrationTemperature (°C)Time (hours)Initial Assay (%)Final Assay (%)% DegradationNumber of Degradants
Acid Hydrolysis1 N HCl808100.0
Base Hydrolysis1 N NaOH808100.0
Oxidation30% H₂O₂2524100.0
Thermal (Solution)-8072100.0
Photolytic (Solution)-25-100.0

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for conducting a forced degradation study and developing a stability-indicating method.

G cluster_0 Phase 1: Method Development & Forced Degradation cluster_1 Phase 2: Method Validation A Prepare Stock Solution of This compound B Develop Initial Analytical Method (e.g., HPLC) A->B C Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) B->C D Analyze Stressed Samples Using Initial Method C->D E Evaluate Peak Purity and Resolution D->E F Is the Method Stability-Indicating? E->F G Optimize Analytical Method (e.g., Modify Mobile Phase, Gradient) F->G No H Validate Final Stability-Indicating Method (Specificity, Linearity, Accuracy, Precision) F->H Yes G->D

Caption: Workflow for Stability Testing and Method Development.

Hypothetical Degradation Pathway

This diagram illustrates a hypothetical degradation pathway where the amide bond of this compound is hydrolyzed.

G A This compound (Parent Compound) B Piperidine-3-carboxylic acid A->B Hydrolysis (Acid or Base) C Azepane A->C Hydrolysis (Acid or Base)

Caption: Hypothetical Hydrolytic Degradation Pathway.

References

"refining purification methods for 1-Azepanyl(3-piperidinyl)methanone"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions for the purification of 1-Azepanyl(3-piperidinyl)methanone. While specific literature on the purification of this exact molecule is limited, the methodologies presented are based on established principles for structurally related piperidine derivatives and amides.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in the synthesis of this compound?

A1: The synthesis of this compound typically involves an amide coupling reaction. Impurities are often related to this process and can include unreacted starting materials (e.g., a piperidine-3-carboxylic acid derivative and azepane), byproducts from the coupling reagent, and side-reaction products. For instance, if carbodiimide reagents like DCC or EDC are used, the corresponding urea byproducts (dicyclohexylurea or EDU) are common impurities that need to be removed.[1][2]

Q2: What is a general purification strategy for this compound after the initial reaction work-up?

A2: A multi-step purification strategy is recommended. Start with an acid-base extraction to separate the basic product from neutral or acidic impurities. This is typically followed by flash column chromatography on silica gel to remove closely related impurities. The final step is often recrystallization from a suitable solvent system to obtain a highly pure, crystalline solid. Purity should be assessed at each stage using techniques like TLC or HPLC.[3][4][5]

Q3: Which analytical techniques are best for assessing the purity of the final compound?

A3: A combination of chromatographic and spectroscopic methods is ideal. High-Performance Liquid Chromatography (HPLC) is considered the gold standard for quantitative purity analysis.[4] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for confirming the molecular weight of the product and identifying impurities.[3][6] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is essential, while Fourier Transform Infrared Spectroscopy (FTIR) can confirm the presence of key functional groups like the amide carbonyl.[3][4]

Q4: My purified compound is an oil and will not crystallize. What steps can I take?

A4: If the purified oil is of high purity (as determined by HPLC or NMR), crystallization can be induced. Try dissolving the oil in a minimal amount of a good solvent (e.g., methanol, acetone) and then slowly adding a poor solvent (e.g., hexane, diethyl ether, water) until turbidity appears. Alternatively, converting the basic piperidine nitrogen to a hydrochloride (HCl) salt by treating a solution of the free base with HCl (e.g., as a solution in dioxane or diethyl ether) can often produce a stable, crystalline solid that is easier to handle and purify by recrystallization.[7][8]

Troubleshooting Guide

Problem: My final product is a persistent oil and won't crystallize.

  • Possible Cause: Residual solvent or minor impurities are plasticizing the material, preventing the formation of a crystal lattice.

  • Solution:

    • Check Purity: Analyze the oil by HPLC and ¹H NMR to ensure purity is >98%. If not, repeat the chromatographic purification.

    • High Vacuum Drying: Dry the oil under a high vacuum for an extended period (12-24 hours) to remove all traces of solvent.

    • Solvent Trituration: Add a non-polar solvent in which the product is poorly soluble (like hexane or pentane) to the oil and stir vigorously. This can sometimes wash away impurities and induce crystallization.

    • Salt Formation: As a reliable method, convert the compound to its hydrochloride salt, which is often highly crystalline. Dissolve the oil in a solvent like ethyl acetate or diethyl ether and add a stoichiometric amount of HCl solution.[7][8]

Problem: The purity of my compound is low (<95%) after initial purification.

  • Possible Cause: Inefficient purification method or the presence of co-eluting impurities.

  • Solution:

    • Optimize Chromatography: Re-evaluate the solvent system for column chromatography. Develop a new system using TLC with different solvent mixtures to achieve better separation between your product and the impurities. Sometimes, switching from a standard silica gel to a modified one (e.g., amine-functionalized or alumina) can help.[9]

    • Preparative HPLC: For difficult separations, preparative HPLC is a powerful technique that offers much higher resolution than standard flash chromatography.[4]

    • Chemical Wash: If the impurity is a known starting material, perform a targeted liquid-liquid extraction. For example, an unreacted carboxylic acid can be removed with a dilute aqueous base wash (e.g., NaHCO₃ solution).

Problem: I see multiple spots on my TLC plate after purification.

  • Possible Cause: The purification was incomplete, or the compound is degrading.

  • Solution:

    • Identify the Spots: If possible, identify the spots by comparing them to TLC plates of the starting materials. An LC-MS analysis of the mixture can help identify the molecular weights of the components.

    • Check Stability: Some compounds, particularly amines, can be unstable on acidic silica gel. To check for degradation, spot the purified compound on a TLC plate, wait 30 minutes, and then elute it. If new spots appear, degradation is likely occurring.

    • Repeat Purification: If the spots correspond to known impurities, the purification step must be repeated under more optimized conditions.

Problem: My compound appears to be decomposing during column chromatography on silica gel.

  • Possible Cause: The compound, which contains a basic piperidine nitrogen, is interacting strongly and possibly degrading on the acidic surface of the silica gel.

  • Solution:

    • Neutralize the Silica Gel: Deactivate the silica gel by pre-treating it with a base. This is commonly done by adding 0.5-1% triethylamine (Et₃N) to the chromatography eluent.[10]

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, for the chromatography.

    • Minimize Contact Time: Run the column as quickly as possible ("flash" chromatography) to reduce the time the compound spends in contact with the silica gel.

Data Presentation

Table 1: Common Impurities and Removal Strategies

Impurity Type Example Suggested Removal Method
Unreacted Starting Material Piperidine-3-carboxylic acid Basic wash (e.g., aq. NaHCO₃) or column chromatography
Unreacted Starting Material Azepane Acidic wash (e.g., 1M aq. HCl) or column chromatography
Coupling Reagent Byproduct Dicyclohexylurea (from DCC) Filtration (if precipitated) or column chromatography
Coupling Reagent Byproduct 1-ethyl-3-(3-dimethylaminopropyl)urea (from EDC) Aqueous wash (water soluble)[1][2]

| Residual Solvent | Dichloromethane, Ethyl Acetate | Drying under high vacuum |

Table 2: Recommended Solvent Systems for Purification

Technique Solvent System (Starting Point) Notes
TLC / Column Chromatography Hexane / Ethyl Acetate (gradient) A common system for compounds of moderate polarity.
TLC / Column Chromatography Dichloromethane / Methanol (gradient) A more polar system. Add 0.5% triethylamine to the eluent to prevent streaking of the basic product.[10]
Recrystallization Isopropanol / Hexane Dissolve in minimal hot isopropanol, add hexane until cloudy, then cool slowly.

| Recrystallization | Acetone / Diethyl Ether | Dissolve in acetone, add diethyl ether to induce crystallization. |

Table 3: Key Analytical Techniques for Purity and Identity Confirmation

Analytical Method Purpose Expected Result for this compound
HPLC[4] Quantitative purity assessment A single major peak with purity ≥ 98%
LC-MS[3] Molecular weight confirmation Detection of the [M+H]⁺ ion corresponding to the product's molecular weight
¹H NMR[4] Structural confirmation and impurity identification Signals corresponding to all protons in the structure with correct integration and splitting patterns

| FTIR[3] | Functional group identification | Presence of a strong carbonyl stretch for the amide group (approx. 1630-1680 cm⁻¹) |

Experimental Protocols

Protocol 1: General Acid-Base Extraction

  • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and wash with 1M aqueous HCl. The basic product will move to the aqueous layer.

  • Separate the layers and save the aqueous layer. Wash the organic layer again with 1M HCl to ensure complete extraction.

  • Combine the acidic aqueous layers. Cool this solution in an ice bath and add a base (e.g., 5M NaOH or solid K₂CO₃) until the pH is >10.

  • Extract the now-basic aqueous layer multiple times with an organic solvent (EtOAc or DCM).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude, base-purified product.

Protocol 2: Flash Column Chromatography

  • Select an appropriate eluent system based on TLC analysis (aim for an Rf value of 0.2-0.3 for the product). Add 0.5% triethylamine to the eluent.

  • Prepare the column by packing silica gel in the chosen eluent.

  • Dissolve the crude product in a minimal amount of DCM or the eluent.

  • Adsorb the dissolved product onto a small amount of silica gel by concentrating it to a dry powder.

  • Carefully load the dried powder onto the top of the prepared column.

  • Elute the column with the solvent system, collecting fractions.

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization

  • Place the purified, amorphous solid or oil in a flask.

  • Add a small amount of a hot "good" solvent (one in which the compound is soluble when hot but less soluble when cold, e.g., isopropanol) until the compound just dissolves.

  • Slowly add a "poor" solvent (one in which the compound is insoluble, e.g., hexane) at the same hot temperature until the solution becomes slightly turbid.

  • Add a drop or two of the good solvent to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.

Visualizations

cluster_synthesis Synthesis cluster_purification Purification Workflow cluster_analysis Analysis & Final Product Crude Crude Reaction Mixture Extraction Acid-Base Extraction Crude->Extraction Initial Cleanup Chromatography Column Chromatography Extraction->Chromatography Remove Byproducts Crystallization Recrystallization / Salt Formation Chromatography->Crystallization Final Polishing Analysis Purity & Identity Check (HPLC, LCMS, NMR) Crystallization->Analysis Pure Pure Crystalline Product (>99%) Analysis->Pure

Caption: General purification workflow for this compound.

start Low Purity Detected (e.g., <95% by HPLC) q1 Are impurities visible on TLC? start->q1 q2 Is the main impurity a starting material? q1->q2 Yes sol4 Consider preparative HPLC for difficult separations q1->sol4 No (Co-eluting) q3 Does the product streak or decompose on TLC? q2->q3 No sol2 Perform targeted acid-base wash q2->sol2 Yes sol1 Optimize chromatography (new solvent system) q3->sol1 No sol3 Use neutralized silica (add Et3N to eluent) q3->sol3 Yes

Caption: Troubleshooting decision tree for low product purity.

Acid Piperidine-3-Carboxylic Acid Derivative Coupling Amide Coupling Reaction Acid->Coupling Amine Azepane Amine->Coupling Reagent Amide Coupling Reagent (e.g., DCC, EDC, T3P) Reagent->Coupling Product Desired Product: This compound Coupling->Product Impurity1 Unreacted Acid Coupling->Impurity1 Impurity2 Unreacted Amine Coupling->Impurity2 Impurity3 Reagent Byproduct (e.g., Urea) Coupling->Impurity3

Caption: Potential sources of impurities from the synthesis reaction.

References

Technical Support Center: Addressing Cytotoxicity of 1-Azepanyl(3-piperidinyl)methanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Azepanyl(3-piperidinyl)methanone derivatives. The information is curated to address common challenges encountered during in vitro cytotoxicity experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known mechanisms of cytotoxicity for piperidine-containing compounds?

A1: Research on various piperidine derivatives suggests that their cytotoxic effects are often mediated through the induction of apoptosis and cell cycle arrest.[1][2] Key mechanisms include:

  • Induction of Apoptosis: Many piperidine compounds trigger programmed cell death. This can occur through the intrinsic (mitochondrial) pathway, characterized by the depolarization of the mitochondrial membrane, release of cytochrome c, and activation of caspases, such as caspase-3 and caspase-9.[1][3][4] Some derivatives also lead to an increase in reactive oxygen species (ROS), which can further promote apoptosis.[5]

  • Cell Cycle Arrest: Certain piperidine derivatives have been shown to halt the cell cycle at specific phases, most commonly the G1 or G2/M phase.[2][6][7] This arrest prevents cancer cells from proliferating and can be linked to the modulation of key cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).[6] For instance, some N-(piperidine-4-yl)benzamide derivatives induce cell cycle arrest through a p53/p21-dependent pathway.[6][8]

  • Proteasome Inhibition: Some piperidone compounds, which are structurally related, act as proteasome inhibitors. This leads to the accumulation of poly-ubiquitinated proteins and pro-apoptotic proteins, ultimately causing cell death.[1]

Q2: How does the chemical structure of these derivatives influence their cytotoxic activity?

A2: The structure-activity relationship (SAR) for piperidine and related heterocyclic compounds is complex, but some general trends have been observed:

  • Substituents on Aryl Rings: The nature and position of substituents on aryl rings attached to the core structure can significantly impact cytotoxicity. For some series of 3,5-bis(arylidene)-4-piperidones, cytotoxicity correlates with the size of the aryl substituents.[9][10]

  • N-Acylation: The presence of an N-acryloyl group on the piperidine ring has been shown to significantly increase cytotoxic bioactivity compared to analogues without this group.[9][10]

  • Hydrophobicity: The hydrophobicity of the molecule, often represented by the calculated log P value, can influence cytotoxic potency. In some series of 3,5-bis(benzylidene)piperidin-4-ones, a higher log P value was associated with greater cytotoxicity.[11]

Q3: Are there common challenges when performing cytotoxicity assays with these compounds?

A3: Yes, researchers may encounter several common issues:

  • Compound Solubility: Poor solubility in aqueous culture media is a frequent problem. This can lead to compound precipitation and inaccurate results. It is often necessary to use a small amount of a solvent like DMSO to prepare stock solutions.[12]

  • High Background Signal: High absorbance in control wells can be caused by high cell density or bubbles in the wells.[13]

  • Inconsistent Results: Variability between replicate wells can be due to uneven cell seeding, pipetting errors, or the "edge effect" in multi-well plates.[12]

  • Interference with Assay Reagents: Some compounds may directly react with assay reagents (e.g., MTT tetrazolium salt), leading to false-positive or false-negative results.[12]

Troubleshooting Guides

Guide 1: Inconsistent or Non-Reproducible Cytotoxicity Data
Symptom Possible Cause Suggested Solution
High variability between replicate wellsUneven cell distribution during seeding.Ensure a homogeneous single-cell suspension before plating. Mix the cell suspension gently between plating each set of wells.
Pipetting errors.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Edge effects in 96-well plates.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
Compound precipitation.Visually inspect wells for precipitate after adding the compound. If observed, consider optimizing the solvent concentration or using a different solubilizing agent.
Drastic changes in IC50 values between experimentsVariation in cell passage number or health.Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination.
Inconsistent incubation times.Use a precise timer for all incubation steps, especially for compound treatment and assay reagent incubation.
Contamination of cell cultures.Visually inspect cultures for signs of bacterial or fungal contamination. If suspected, discard the culture and start from a fresh, uncontaminated stock.[14]
Guide 2: Unexpectedly High or Low Cytotoxicity
Symptom Possible Cause Suggested Solution
No cytotoxicity observed even at high concentrationsCompound instability in media.Assess the stability of your compound in the culture medium over the experiment's duration using analytical methods like HPLC.
Incorrect compound concentration.Verify the initial stock concentration and the dilution series calculations.
Cell line resistance.Consider using a different cell line that may be more sensitive to the compound's mechanism of action.
Higher than expected cytotoxicitySolvent toxicity.Run a vehicle control with the highest concentration of the solvent (e.g., DMSO) used in the experiment to ensure it is not causing cytotoxicity.
Contamination of the compound stock.Ensure the purity of the synthesized compound. Re-purify if necessary.
Overly sensitive assay conditions.Reduce the incubation time or the concentration of the compound.[12]

Quantitative Data Summary

The following tables summarize cytotoxicity data for structurally related piperidine and azepane derivatives from published literature. Note: These are not this compound derivatives but provide a reference for expected potency.

Table 1: Cytotoxicity of Azepano-Triterpenoid Derivatives [15][16]

CompoundCell LineAssayEC50 (µM)GI50 (µM)LC50 (µM)
Compound 11 FaDuSRB0.88--
A375SRB-0.20-0.941-6
HT29SRB-0.20-0.941-6
Compound 6 A2780SRB3.93--
Compound 3 VariousSRB-3.8339.56
Compound 19 VariousSRB-1.4216.97

Table 2: Cytotoxicity of 3,5-bis(benzylidene)piperidin-4-one Derivatives [11]

Compound SeriesAverage CC50 (µM) (Human Tumors)Average Selectivity Index (SI)Average log P
Series 1 29.4>11.83.81
Series 2 (N-acryloyl) 1.2717.64.37
Series 3 (mesna adducts) 81.33.881.61

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard procedures for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells.

Materials:

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should typically be ≤ 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[17]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance_Sample / Absorbance_Control) * 100

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.

Materials:

  • 96-well plates

  • Complete cell culture medium

  • Test compound stock solution

  • Commercially available LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).

  • Calculation: Calculate the percentage of cytotoxicity using the formula provided in the kit, typically: % Cytotoxicity = [(Compound_Abs - Spontaneous_Abs) / (Maximum_Abs - Spontaneous_Abs)] * 100[18]

Visualizations

Signaling Pathways and Workflows

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture seeding Cell Seeding in 96-well Plate cell_culture->seeding compound_prep Prepare Compound Dilutions seeding->compound_prep treatment Treat Cells with Compound compound_prep->treatment incubation Incubate (24-72h) treatment->incubation reagent_add Add Assay Reagent (e.g., MTT, LDH) incubation->reagent_add readout Measure Signal (Absorbance) reagent_add->readout calc Calculate % Cytotoxicity readout->calc ic50 Determine IC50 calc->ic50

Caption: General workflow for in vitro cytotoxicity assays.

apoptosis_pathway compound Piperidine Derivative ros ↑ ROS Production compound->ros p53 ↑ p53 Activation compound->p53 mito Mitochondrial Stress ros->mito cyto_c Cytochrome c Release mito->cyto_c bax ↑ Bax p53->bax bcl2 ↓ Bcl-2 p53->bcl2 bax->mito bcl2->mito cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by some cytotoxic piperidine derivatives.

cell_cycle_arrest compound Piperidine Derivative p53 ↑ p53 compound->p53 p21 ↑ p21 p53->p21 cdk Cyclin/CDK Complexes p21->cdk g1_s G1/S Transition cdk->g1_s arrest G1 Arrest cdk->arrest g1_s->arrest

Caption: Logical relationship for p53-dependent G1 cell cycle arrest.

References

"improving the efficiency of 1-Azepanyl(3-piperidinyl)methanone reactions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1-Azepanyl(3-piperidinyl)methanone. The information is presented in a question-and-answer format to directly address common issues encountered during this amide coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What are the starting materials for the synthesis of this compound?

The synthesis of this compound is an amide coupling reaction between piperidine-3-carboxylic acid and azepane.

Q2: What are the most common methods for synthesizing this compound?

The most prevalent methods involve the use of coupling reagents to facilitate the formation of the amide bond between piperidine-3-carboxylic acid and azepane. Commonly used coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt), and uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1][2][3] Another approach is the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, using reagents like thionyl chloride (SOCl₂), followed by reaction with azepane.[4]

Q3: How do I choose the right coupling reagent for my reaction?

The choice of coupling reagent can depend on several factors, including the scale of your reaction, the desired reaction time, and the need to minimize side reactions.

  • EDC/HOBt: This is a widely used, cost-effective combination suitable for many standard amide couplings. The byproducts are generally water-soluble, which can simplify purification.[1][5]

  • HATU: This reagent is known for its high efficiency and is particularly effective for coupling sterically hindered amino acids or when there is a risk of racemization.[2][6] It often leads to faster reaction times and higher yields.[6]

  • Acid Chloride Formation: This is a classic method that can be effective, but the generation of the acid chloride requires an additional step and the use of potentially hazardous reagents like thionyl chloride. This method is often employed in large-scale synthesis.

Q4: What solvents are typically used for this reaction?

Commonly used solvents for amide coupling reactions are aprotic polar solvents such as Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and Acetonitrile (ACN).[1][7] The choice of solvent will depend on the solubility of your starting materials and coupling reagents.

Q5: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Ineffective coupling reagent activation.2. Low nucleophilicity of azepane.3. Steric hindrance.4. Presence of moisture in the reaction.1. Switch to a more powerful coupling reagent like HATU.[2][6]2. Ensure your coupling reagent is fresh and has been stored correctly.3. Add a tertiary amine base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) to neutralize any acid formed and facilitate the reaction.[8]4. Increase the reaction temperature or extend the reaction time.5. Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of Side Products 1. Self-condensation of piperidine-3-carboxylic acid.2. Racemization at the chiral center of piperidine-3-carboxylic acid.3. Formation of an O-acylisourea byproduct with carbodiimide reagents that does not react with the amine.1. Add the coupling reagent to the carboxylic acid first to form the activated intermediate before adding the amine.2. Use a coupling reagent known for low racemization, such as HATU, and perform the reaction at a lower temperature.[2]3. The addition of HOBt when using EDC can minimize the formation of the stable O-acylisourea byproduct.[5]
Difficult Purification 1. Presence of unreacted starting materials.2. Byproducts from the coupling reagent (e.g., DCU from DCC).3. Excess base.1. Use a slight excess of the more volatile or easily removed reactant to ensure complete conversion of the other.2. If using EDC, perform an aqueous workup to remove the water-soluble urea byproduct.[5]3. Use column chromatography on silica gel to separate the product from impurities. A gradient of a polar solvent (e.g., methanol) in a non-polar solvent (e.g., dichloromethane) is often effective.4. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove excess amine base, followed by a wash with a dilute basic solution (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid.

Experimental Protocols

General Protocol for EDC/HOBt Coupling
  • To a solution of piperidine-3-carboxylic acid (1 equivalent) and HOBt (1.2 equivalents) in an anhydrous solvent (e.g., DMF or DCM), add EDC (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add azepane (1.1 equivalents) and a tertiary amine base such as DIPEA (2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acidic solution, a mild basic solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for HATU Coupling
  • To a solution of piperidine-3-carboxylic acid (1 equivalent) and HATU (1.1 equivalents) in an anhydrous solvent (e.g., DMF), add a tertiary amine base such as DIPEA (2 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add azepane (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, perform an aqueous workup as described in the EDC/HOBt protocol.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Amide Coupling Reaction cluster_workup Workup and Purification cluster_product Final Product P3CA Piperidine-3-Carboxylic Acid Coupling Addition of Coupling Reagent (e.g., EDC/HOBt or HATU) and Base in Anhydrous Solvent P3CA->Coupling Azepane Azepane Azepane->Coupling Reaction Stirring at Room Temperature & Monitoring (TLC/LC-MS) Coupling->Reaction Workup Aqueous Workup (Acid/Base Washes) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Reaction Issue Encountered LowYield Low or No Product Yield? Start->LowYield SideProducts Side Products Observed? LowYield->SideProducts No CheckReagents Check Reagent Quality and Reaction Conditions LowYield->CheckReagents Yes PurificationIssue Difficulty in Purification? SideProducts->PurificationIssue No AnalyzeSideProducts Identify Side Products (LC-MS) SideProducts->AnalyzeSideProducts Yes OptimizeChromatography Optimize Chromatography Conditions PurificationIssue->OptimizeChromatography Yes End Problem Resolved PurificationIssue->End No ChangeReagent Switch to a Stronger Coupling Reagent (e.g., HATU) CheckReagents->ChangeReagent OptimizeConditions Optimize Temperature and Reaction Time CheckReagents->OptimizeConditions ChangeReagent->End OptimizeConditions->End AdjustStoichiometry Modify Stoichiometry or Order of Addition AnalyzeSideProducts->AdjustStoichiometry LowerTemp Lower Reaction Temperature AnalyzeSideProducts->LowerTemp AdjustStoichiometry->End LowerTemp->End AqueousWorkup Perform Thorough Aqueous Workup OptimizeChromatography->AqueousWorkup AqueousWorkup->End

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Synthesis of Piperidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of piperidine derivatives.

Part 1: FAQs on Stereoselectivity and Regioselectivity

Controlling the spatial arrangement of atoms (stereoselectivity) and the position of functional groups (regioselectivity) are critical challenges in piperidine synthesis, especially when targeting specific biologically active isomers.[1][2]

Question: My reaction is producing a mixture of stereoisomers. How can I improve the stereoselectivity?

Answer: Achieving high stereoselectivity is a common hurdle.[1][3] Several strategies can be employed depending on your synthetic route:

  • Asymmetric Catalysis: For reactions like pyridine hydrogenation, using chiral catalysts (e.g., rhodium or iridium complexes with chiral ligands) can induce high enantioselectivity.[4][5]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to your starting material can direct the stereochemical outcome of subsequent reactions. This is a well-established method for synthesizing multi-substituted chiral piperidines.

  • Biocatalysis: Enzymes, such as imine reductases (IREDs) or amine oxidases, offer excellent enantio- and regioselectivity under mild conditions and are increasingly used for producing stereo-defined piperidines.[3]

  • Substrate Control: The existing stereocenters in a complex starting material can influence the stereochemical outcome of the ring-forming step.

Question: I am struggling with controlling regioselectivity during C–H functionalization of the piperidine ring. How can I direct the reaction to the desired carbon (C2, C3, or C4)?

Answer: Site-selectivity in C–H functionalization is a significant challenge because the positions have different electronic and steric properties.[6][7] The outcome is often controlled by the interplay between the catalyst and the nitrogen protecting group.[8]

  • For C2 Functionalization: This position is electronically activated but can be sterically hindered.[8] Rhodium catalysts like Rh₂(R-TPPTTL)₄ with an N-brosyl protecting group have been shown to favor C2 functionalization.[8][9]

  • For C3 Functionalization: This position is electronically deactivated due to the inductive effect of the nitrogen.[8] A direct C-H functionalization is often not viable. An indirect approach, such as the cyclopropanation of a tetrahydropyridine followed by reductive ring-opening, can be used to install substituents at the C3 position.[8][9]

  • For C4 Functionalization: To achieve functionalization at C4, the electronic preference for C2 must be overridden. This can be accomplished by using sterically bulky catalysts and N-protecting groups that shield the C2 position.[8]

Part 2: Troubleshooting Purification

Purification of piperidine compounds can be complicated by the presence of closely related byproducts, unreacted starting materials, or the formation of azeotropes.

Question: I am obtaining a crude product containing both my desired piperidine and unreacted pyridine. How can I separate them effectively?

Answer: The separation of piperidine from pyridine by standard distillation is often difficult because they can form an azeotrope (a mixture with a constant boiling point).[10]

  • Azeotropic Distillation: One method involves fractional distillation in the presence of water and a non-aromatic hydrocarbon. This forms a new azeotrope containing a higher ratio of pyridine, allowing for its removal as a distillate and leaving a residue enriched in piperidine.[10]

  • Salt Formation: A highly effective chemical method involves reacting the mixture with CO₂ gas in an organic solvent. Piperidine, being a stronger base, reacts to form a solid piperidinium salt, while the pyridine does not. The solid salt can be filtered off, and the free piperidine can be regenerated by treatment with an alkaline solution.[11]

Question: My purified piperidine derivative shows two peaks in the HPLC chromatogram, even though it should be pure. What could be the cause?

Answer: This is a common issue, particularly for piperidines that are free bases or acids.[12] The appearance of two peaks for a seemingly pure compound can be due to several factors:

  • Differential Ionization: The compound may exist in both ionized and non-ionized forms in the mobile phase, leading to different interactions with the stationary phase and thus two separate peaks.

  • On-Column Isomerization: The compound might be isomerizing under the analysis conditions.

  • Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., pure MeOH or ACN), it can cause peak distortion or splitting.[12]

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Add a buffer to the mobile phase to ensure the analyte is in a single, stable ionization state.

  • Modify Additives: If using an acid like TFA, ensure its concentration is consistent and sufficient to protonate the amine fully.

  • Check Injection Solvent: Try dissolving the sample in the initial mobile phase to minimize solvent effects.

  • Consider a Different Column: Switching to a different stationary phase chemistry might resolve the issue.[12]

Part 3: Key Experimental Protocols

Providing robust and detailed methodologies is crucial for reproducibility. Below are protocols for common transformations in piperidine synthesis.

Protocol 1: General Procedure for Catalytic Hydrogenation of a Substituted Pyridine

This method is widely used for converting pyridine precursors into piperidines. The choice of catalyst and conditions is critical for success.[13]

Materials:

  • Substituted Pyridine (1.0 g)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst), 5 mol%

  • Glacial Acetic Acid (5 mL)

  • High-pressure hydrogenation vessel (autoclave)

  • Hydrogen gas (high purity)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of the substituted pyridine (1.0 g) in glacial acetic acid (5 mL) is placed in a high-pressure vessel.

  • The PtO₂ catalyst (5 mol%) is carefully added to the solution.

  • The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (typically 50-70 bar).[14]

  • The mixture is stirred vigorously at room temperature for 6-10 hours, or until hydrogen uptake ceases (monitored by a pressure drop).

  • After the reaction is complete, the vessel is carefully depressurized.

  • The reaction mixture is quenched by slow addition of a saturated NaHCO₃ solution until gas evolution stops and the pH is basic.

  • The aqueous mixture is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are filtered through celite to remove the catalyst and then dried over anhydrous Na₂SO₄.

  • The solvent is removed under reduced pressure to yield the crude piperidine derivative, which can be further purified by chromatography or distillation.[14]

Protocol 2: Reductive Amination for Piperidine Synthesis

Reductive amination is a versatile method for forming C-N bonds and can be applied intramolecularly to form the piperidine ring.[15]

Materials:

  • Dicarbonyl compound (e.g., 5-keto-aldehyde) (1 equiv)

  • Amine source (e.g., ammonium acetate or a primary amine) (1-1.2 equiv)

  • Reducing agent (e.g., sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)) (1.5-2 equiv)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Methanol (MeOH))

  • Acetic acid (catalytic amount, if using STAB)

Procedure:

  • Dissolve the dicarbonyl compound and the amine source in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • If using STAB, add a catalytic amount of acetic acid to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine/enamine intermediate.

  • Cool the reaction mixture in an ice bath (0 °C).

  • Add the reducing agent (STAB or NaBH₃CN) portion-wise over 15-20 minutes, monitoring for any temperature increase.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting crude piperidine by flash column chromatography.

Part 4: Data Presentation

Quantitative data from catalyst screening and reaction optimization is crucial for selecting the best conditions.

Table 1: Catalyst and Solvent Effects on the Hydrogenation of Functionalized Pyridines

This table summarizes the yields for the hydrogenation of various pyridine substrates using a Rh₂O₃ catalyst under mild conditions (5 bar H₂, 40 °C).

EntryPyridine SubstrateFunctional GroupYield (%)[13]
12-(Hydroxymethyl)pyridineAlcohol98
22-AminopyridinePrimary Amine>99
32-AcetylpyridineKetone94
4Methyl nicotinateEster91
52-PhenylpyridinePhenyl98
64-ChloropyridineHalogen96

Yields determined by NMR spectroscopy with an internal standard.[13]

Table 2: Influence of Acidic Additive on Chemoselective Hydrogenation of 4-Pyridinecarbonitrile (4PN)

This table shows how varying the acidic additive affects the selectivity of the reduction of the nitrile group versus the pyridine ring using a 10% Pd/C catalyst.

EntryAcidic Additive (0.5 mol/mol)Conversion (%)Selectivity to 4-(aminomethyl)piperidine (%)[16]
1H₂SO₄10094
2H₃PO₄10092
3CH₃COOH10085
4NaH₂PO₄10090

Conditions: 0.3 g catalyst/g substrate, dichloromethane/water solvent, 30 °C, 6 bar H₂.[16]

References

Validation & Comparative

Validating the Biological Activity of 1-Azepanyl(3-piperidinyl)methanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of 1-Azepanyl(3-piperidinyl)methanone by examining structurally related compounds with established pharmacological profiles. Due to the limited publicly available data on the specific biological activity of this compound, this document focuses on presenting experimental data for analogous compounds, offering insights into its potential therapeutic applications. The following sections detail the performance of these alternatives in anticancer, antimicrobial, and G-protein coupled receptor (GPCR) binding assays, supported by detailed experimental protocols and visualizations of key pathways and workflows.

Comparative Analysis of Biological Activities

The biological activities of compounds structurally similar to this compound, primarily N-acyl piperidines and benzoylpiperidine derivatives, have been investigated across various therapeutic areas. This section summarizes the quantitative data for selected alternative compounds in key biological assays.

Anticancer Activity

Several studies have demonstrated the cytotoxic effects of N-benzoylpiperidine derivatives against various cancer cell lines. The data presented below highlights the half-maximal inhibitory concentrations (IC50) of representative compounds.

Table 1: Anticancer Activity of N-Benzoylpiperidine Analogs

Compound IDCancer Cell LineIC50 (µM)Reference
9b A549 (Lung)< 5[1]
HCT116 (Colon)< 3[1]
MCF7 (Breast)< 3[1]
PC3 (Prostate)< 5[1]
9d A549 (Lung)< 5[1]
HCT116 (Colon)< 3[1]
MCF7 (Breast)< 3[1]
PC3 (Prostate)< 5[1]
Compound 11 HL-60 (Leukemia)16.80[2]
Z138 (Lymphoma)18.50[2]
DND-41 (Leukemia)19.20[2]
Piperidine Derivative A549 (Lung)32.43[3]
Antimicrobial Activity

Derivatives of azepane and piperidine have been evaluated for their ability to inhibit the growth of various microbial strains. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.

Table 2: Antimicrobial Activity of Azepane and Piperidine Derivatives

Compound IDMicrobial StrainMIC (µg/mL)Reference
Azepano-triterpenoid 8 Staphylococcus aureus (MRSA)≤ 0.15 µM[4]
Azepano-triterpenoid 4 Staphylococcus aureus (MRSA)≤ 0.15 µM[4]
Azepine Derivative 12 Clostridium sporogenes156[5]
Staphylococcus aureus156[5]
Micrococcus luteus313[5]
Azepine Derivative 29 Aspergillus brasiliensis156[5]
Candida albicans313[5]
Saccharomyces cerevisiae625[5]
Coumarin-3-carboxamide 3i Candida tropicalis156.2[6]
G-Protein Coupled Receptor (GPCR) Binding Affinity

The benzoylpiperidine scaffold is a known pharmacophore for various GPCRs. The binding affinity of these compounds is typically determined by their inhibitory constant (Ki).

Table 3: GPCR Binding Affinity of Benzoylpiperidine Analogs

Compound IDReceptorKi (nM)Reference
Compound 76 σ1 Receptor0.48[7]
Compound 78 σ1 Receptor1.40[7]
Compound 31 5-HT2A Receptor1.1 (IC50)[7]
Compound 33 5-HT2A Receptor2.4 (IC50)[7]
Compound 21 Acetylcholinesterase (AChE)0.56 (IC50)[8]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison tables.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and a vehicle control (e.g., DMSO) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

GPCR Binding: Radioligand Competition Assay

This assay measures the affinity of a test compound for a specific receptor by its ability to compete with a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Cell membranes expressing the target GPCR are prepared and homogenized in a binding buffer.

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]-spiperone for dopamine D2 receptors) and varying concentrations of the unlabeled test compound.

  • Incubation: The plate is incubated at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of a known unlabeled ligand) from the total binding. The IC50 value of the test compound is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the biological validation of novel compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_data Data Analysis & Comparison s1 Synthesis of This compound s2 Purification & Structural Analysis (NMR, MS) s1->s2 b1 Anticancer Screening (e.g., MTT Assay) s2->b1 b2 Antimicrobial Screening (e.g., MIC Determination) s2->b2 b3 GPCR Binding Assay (e.g., Radioligand Competition) s2->b3 d1 Determine IC50/MIC/Ki Values b1->d1 b2->d1 b3->d1 d2 Compare with Alternative Compounds d1->d2 d3 Structure-Activity Relationship (SAR) Analysis d2->d3

Caption: General workflow for the synthesis, screening, and analysis of a novel compound.

mtt_assay_workflow start Seed Cancer Cells in 96-well Plate treat Treat with Test Compound (Varying Concentrations) start->treat incubate1 Incubate for 48-72 hours treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate for 4 hours add_mtt->incubate2 solubilize Add DMSO to Dissolve Formazan incubate2->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 Value read->analyze

Caption: Step-by-step workflow of the MTT assay for cytotoxicity testing.

gpcr_signaling_pathway cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein (α, β, γ subunits) GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Ligand Ligand (e.g., Test Compound) Ligand->GPCR Binds Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: Simplified G-protein coupled receptor (GPCR) signaling pathway.

References

Comparative Analysis of 1-Azepanyl(3-piperidinyl)methanone and Structurally Related Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 1-Azepanyl(3-piperidinyl)methanone and known inhibitors of enzymes potentially targeted by structurally similar compounds. Due to the limited publicly available data on the specific biological activity of this compound, this comparison focuses on established inhibitors of Fatty Acid Amide Hydrolase (FAAH), Acetylcholinesterase (AChE), and C-C Motif Chemokine Receptor 2 (CCR2). Compounds containing piperidine and azepane scaffolds have shown activity against these targets.[1][2][3][4][5][6][7] The following sections present quantitative data for known inhibitors, detailed experimental protocols for relevant assays, and visualizations of associated signaling pathways and experimental workflows.

Quantitative Comparison of Known Inhibitors

The inhibitory activities of selected compounds against FAAH, AChE, and CCR2 are summarized in the tables below. These values, primarily IC50, provide a benchmark for assessing the potential efficacy of new chemical entities like this compound.

Table 1: Fatty Acid Amide Hydrolase (FAAH) Inhibitors

CompoundScaffoldTargetIC50 (nM)Reference
JZL-195Piperazine CarbamateFAAH/MAGL12 / 19[8]
LY-2183240Aryl UreaFAAH12[8]
PF-750Piperidine UreaFAAH-[8]
JNJ1661010Piperazine UreaFAAH-[2]

Table 2: Acetylcholinesterase (AChE) Inhibitors

CompoundScaffoldTargetIC50 (µM)Reference
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28)N-benzylpiperidine carboxamideAChE0.41[9]
1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (20)N-benzylpiperidine carboxamideAChE5.94[9]
Compound 5cPhenoxyethyl PiperidineeeAChE0.5[3]
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e)Indanone piperidineAChE0.0057[10]
1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride (19)Phthalimidoethyl piperidineAChE0.0012[11]

Table 3: C-C Motif Chemokine Receptor 2 (CCR2) Antagonists

CompoundScaffoldTargetIC50 (nM)Reference
RS 504393-CCR289[12]
INCB3344-hCCR2 / mCCR25.1 / 9.5 (binding)[12]
BMS-813160-CCR2 / CCR56.2 / 3.6[12]
CCR2 antagonist 4-CCR2b180[12]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assessing the inhibitory activity against FAAH, AChE, and CCR2.

Fatty Acid Amide Hydrolase (FAAH) Inhibitor Screening Assay

This protocol is based on a fluorescence-based method for screening FAAH inhibitors.[13][14][15]

Objective: To determine the in vitro inhibitory activity of a test compound against FAAH.

Principle: FAAH hydrolyzes a fluorogenic substrate, AMC-arachidonoyl amide, to release the fluorescent product 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is proportional to FAAH activity.

Materials:

  • FAAH enzyme

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[13]

  • FAAH Substrate (AMC-arachidonoyl amide)

  • Test compound and known inhibitor (e.g., JZL 195)[13]

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)[13][14]

Procedure:

  • Prepare serial dilutions of the test compound and the known inhibitor in the assay buffer.

  • In a 96-well plate, add the assay buffer, FAAH enzyme, and the test compound or inhibitor. Include wells for 100% initial activity (enzyme and buffer only) and background (buffer only).

  • Incubate the plate for a specified time (e.g., 5 minutes) at 37°C.[13]

  • Initiate the reaction by adding the FAAH substrate to all wells.

  • Immediately measure the fluorescence in kinetic mode for a set duration (e.g., 30 minutes) at 37°C.[13]

  • Calculate the rate of reaction for each well. The percent inhibition is determined by comparing the reaction rate in the presence of the test compound to the rate of the 100% initial activity control.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric assay for screening AChE inhibitors based on the Ellman method.[16][17]

Objective: To quantify the in vitro inhibitory effect of a test compound on AChE activity.

Principle: AChE hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Phosphate buffer (pH 8.0)

  • Acetylthiocholine iodide (substrate)

  • DTNB (Ellman's reagent)

  • Test compound and a known inhibitor (e.g., Donepezil)[17]

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and the known inhibitor in the phosphate buffer.

  • To the wells of a 96-well plate, add the phosphate buffer, the test compound or inhibitor, and the AChE enzyme solution.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).[16]

  • Add DTNB solution to all wells.

  • Initiate the reaction by adding the acetylthiocholine iodide substrate.

  • Measure the absorbance at 412 nm at regular intervals or as an endpoint reading after a specific incubation time.

  • The percentage of AChE inhibition is calculated by comparing the absorbance of the wells containing the test compound to the control wells (enzyme and substrate without inhibitor).

Chemokine Receptor (CCR2) Binding Assay

This is a representative protocol for a competitive binding assay to identify CCR2 antagonists.[18][19][20]

Objective: To determine the ability of a test compound to displace a labeled ligand from the CCR2 receptor.

Principle: A fluorescently or radioactively labeled ligand that binds to CCR2 is used. The assay measures the ability of an unlabeled test compound to compete with the labeled ligand for binding to cells expressing the CCR2 receptor. A reduction in the signal from the labeled ligand indicates that the test compound is binding to the receptor.

Materials:

  • Cells expressing the CCR2 receptor (e.g., a stable cell line)

  • Labeled CCR2 ligand (e.g., fluorescently labeled CCL2)

  • Unlabeled test compound and a known CCR2 antagonist

  • Binding buffer (e.g., Hepes buffer with BSA and sodium azide)[18]

  • 96-well plate

  • Detection instrument (e.g., flow cytometer or scintillation counter, depending on the label)

Procedure:

  • Prepare serial dilutions of the unlabeled test compound and the known antagonist.

  • In a 96-well plate, add the cells expressing the CCR2 receptor.

  • Add the unlabeled test compound or antagonist to the wells.

  • Add a fixed concentration of the labeled CCR2 ligand to all wells.

  • Incubate the plate to allow binding to reach equilibrium (e.g., 1-2 hours at 37°C).[18]

  • Wash the cells to remove unbound ligand (if necessary, depending on the assay format).

  • Measure the signal from the bound labeled ligand using the appropriate instrument.

  • The IC50 value is determined by plotting the signal against the concentration of the unlabeled test compound.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a simplified signaling pathway for a G-protein coupled receptor like CCR2 and a general workflow for an in vitro enzyme inhibition assay.

G_Protein_Coupled_Receptor_Signaling cluster_membrane Cell Membrane Receptor CCR2 Receptor G_Protein G-Protein (αβγ) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Ligand Chemokine (e.g., CCL2) Ligand->Receptor Binds Antagonist This compound (Hypothetical Antagonist) Antagonist->Receptor Blocks Binding Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response (e.g., Chemotaxis) Second_Messenger->Cellular_Response Initiates

Caption: Simplified GPCR signaling pathway for CCR2.

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: Enzyme, Substrate, Buffer C Dispense Reagents and Compounds into Microplate A->C B Prepare Test Compound (e.g., this compound) and Controls B->C D Incubate at Controlled Temperature C->D E Initiate and Monitor Enzymatic Reaction D->E F Measure Signal (Absorbance/Fluorescence) E->F G Calculate Percent Inhibition and IC50 Value F->G

References

Cross-Validation of CCR5 Antagonist Assay Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of assay results for C-C chemokine receptor type 5 (CCR5) antagonists, with a focus on providing supporting experimental data for cross-validation. Given the limited publicly available data on 1-Azepanyl(3-piperidinyl)methanone, this guide utilizes Maraviroc, a well-characterized and FDA-approved CCR5 antagonist, as a primary example for comparison with other notable antagonists such as Vicriviroc and TAK-779. The data and protocols presented herein are intended to assist researchers, scientists, and drug development professionals in evaluating and comparing the performance of CCR5 antagonists.

Data Presentation: Comparative Efficacy of CCR5 Antagonists

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Maraviroc, Vicriviroc, and TAK-779 from various in vitro assays. These values represent the concentration of the antagonist required to inhibit 50% of the specific biological activity. Lower IC50 values indicate higher potency.

CompoundRadioligand Binding Assay (IC50, nM)Chemotaxis Assay (IC50, nM)Calcium Mobilization Assay (IC50, nM)Anti-HIV Assay (IC50, nM)
Maraviroc 7.18 - 17.5[1]Varies with chemoattractant[2][3]12.07[1]0.59[4]
Vicriviroc Similar efficacy to SCH-C[5]Similar efficacy to SCH-C[5]Similar potency to SCH-C[5]-
TAK-779 ---1.2 - 3.7[6]
Nifreviroc 2.9[6]---
Compound 21 30[6]---
Compound 8 14.4[6]---
Compound 9 0.253[6]---

Note: Direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the replication and cross-validation of these assay results.

1. Radioligand Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand from its receptor.[6][7]

  • Objective: To determine the binding affinity (Ki) of the test compound to the CCR5 receptor.

  • Materials:

    • Cell membranes from a cell line expressing human CCR5.

    • Radioligand (e.g., [125I]-MIP-1α, [125I]-RANTES, or [3H]-Maraviroc).[1][6]

    • Test compound (e.g., this compound or other CCR5 antagonists).

    • Binding buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the binding buffer.

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

2. Chemotaxis Assay

This assay assesses the ability of a compound to inhibit the migration of cells towards a chemoattractant.[2]

  • Objective: To evaluate the functional antagonism of the test compound on CCR5-mediated cell migration.

  • Materials:

    • A cell line expressing CCR5 and responsive to CCR5 ligands (e.g., Ba/F3-CCR5 cells).[5]

    • Chemoattractant (e.g., MIP-1α, RANTES).[2][5]

    • Test compound.

    • Chemotaxis chamber (e.g., Transwell plate with a porous membrane).

    • Cell viability assay kit (e.g., Cell Titer Glow).[5]

  • Procedure:

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Place the chemoattractant in the lower chamber of the chemotaxis plate.

    • Add the pre-incubated cells to the upper chamber, which is separated by a porous membrane.

    • Incubate the plate to allow cell migration towards the chemoattractant.

    • Quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting or using a viability assay.[5]

    • The IC50 value is the concentration of the test compound that inhibits 50% of the cell migration induced by the chemoattractant.

3. Calcium Mobilization Assay

This assay measures the antagonist's ability to block the increase in intracellular calcium concentration triggered by a CCR5 agonist.

  • Objective: To determine the functional antagonism of the test compound on CCR5 signaling.

  • Materials:

    • A cell line expressing CCR5 (e.g., U-87-CCR5 cells).[5]

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4).[5]

    • CCR5 agonist (e.g., RANTES).[5]

    • Test compound.

    • Fluorometric imaging plate reader (FLIPR).

  • Procedure:

    • Load the cells with the calcium-sensitive dye.

    • Add varying concentrations of the test compound to the cells and incubate.

    • Stimulate the cells with a fixed concentration of the CCR5 agonist.

    • Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, using a FLIPR.

    • The IC50 value is the concentration of the test compound that inhibits 50% of the calcium mobilization induced by the agonist.

Visualizations

CCR5 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the CCR5 receptor. CCR5 is a G protein-coupled receptor (GPCR) that, upon binding to its chemokine ligands (e.g., MIP-1α, MIP-1β, RANTES), activates intracellular signaling pathways.[8][9][10][11] This activation leads to various cellular responses, including cell migration (chemotaxis). CCR5 antagonists block this interaction, thereby inhibiting the downstream signaling.

CCR5_Signaling_Pathway cluster_membrane Cell Membrane CCR5 CCR5 G_protein G Protein (Gi) CCR5->G_protein Activates PLC PLC G_protein->PLC Activates Chemokine Chemokine (e.g., RANTES, MIP-1α) Chemokine->CCR5 Binds and Activates Antagonist CCR5 Antagonist (e.g., Maraviroc) Antagonist->CCR5 Blocks Binding PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Chemotaxis Chemotaxis Ca_release->Chemotaxis MAPK_pathway MAPK Pathway PKC->MAPK_pathway MAPK_pathway->Chemotaxis

Caption: CCR5 Signaling Pathway.

Experimental Workflow for Cross-Validation

The diagram below outlines a logical workflow for the cross-validation of assay results for a CCR5 antagonist. This process involves a series of in vitro assays to comprehensively characterize the compound's activity.

Cross_Validation_Workflow start Start: New CCR5 Antagonist binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assays Functional Assays binding_assay->functional_assays chemotaxis_assay Chemotaxis Assay (Measure inhibition of cell migration) functional_assays->chemotaxis_assay calcium_assay Calcium Mobilization Assay (Measure inhibition of Ca²⁺ flux) functional_assays->calcium_assay antiviral_assay Anti-HIV Assay (Measure inhibition of viral entry) functional_assays->antiviral_assay compare_data Compare IC50/EC50 values across assays chemotaxis_assay->compare_data calcium_assay->compare_data antiviral_assay->compare_data end End: Comprehensive Antagonist Profile compare_data->end

Caption: Cross-Validation Workflow.

References

Independent Verification of 1-Azepanyl(3-piperidinyl)methanone's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comparative guide to the potential mechanism of action of 1-Azepanyl(3-piperidinyl)methanone, a novel compound with limited publicly available pharmacological data. Due to the absence of direct experimental verification for this specific molecule, this guide offers a comparative analysis of structurally related compounds with established biological activities. The information presented is intended for researchers, scientists, and drug development professionals to inform potential areas of investigation and experimental design.

Executive Summary

Direct experimental data on the mechanism of action, receptor binding, and functional activity of this compound is not currently available in the public domain. However, its core structure, featuring a piperidine ring connected to an azepane moiety via a methanone linker, is present in numerous pharmacologically active compounds. This guide explores the known mechanisms of action of structurally similar molecules, primarily focusing on their interactions with monoamine transporters and receptor systems. By examining the structure-activity relationships of these analogs, we can infer potential biological targets and design experimental protocols for the independent verification of this compound's pharmacological profile.

Comparative Analysis of Structurally Related Compounds

The pharmacological activity of piperidine and azepane derivatives is diverse, with compounds in this class targeting a wide range of biological entities, including but not limited to, opioid receptors, histamine receptors, and monoamine transporters. The benzoylpiperidine fragment, in particular, is recognized as a privileged structure in medicinal chemistry.

To provide a framework for comparison, we will focus on the activity of analogs at the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), as these are common targets for piperidine-containing compounds.

Compound NameStructureTarget(s)Affinity (Ki, nM)Functional Activity (IC50/EC50, nM)Reference
This compound Azepane ring linked to a 3-substituted piperidine via a ketone.Undetermined Data not available Data not available N/A
2-BenzylpiperidinePiperidine with a benzyl group at the 2-position.DAT6,3603,780 - 8,800 (Inhibition)[1]
4-BenzylpiperidinePiperidine with a benzyl group at the 4-position.DAT, NET, SERTDAT: Not reportedNET: Not reportedSERT: Not reportedDAT: 109 (Release)NET: 41.4 (Release)SERT: 5,246 (Release)[2]
1-(6-(3-phenylphenoxy)hexyl)azepaneAzepane derivative.Histamine H3 Receptor184 (Antagonist - cAMP assay)[3]

Note: The data presented above is for structurally related but distinct molecules. The purpose of this table is to highlight the potential range of activities and targets for compounds containing piperidine and azepane motifs. Direct extrapolation to this compound is not recommended without experimental validation.

Inferred Signaling Pathways and Experimental Workflows

Based on the activities of related compounds, a potential mechanism of action for this compound could involve the modulation of monoaminergic neurotransmission. The following diagrams illustrate a hypothetical signaling pathway and a suggested experimental workflow for its verification.

DOT script for a hypothetical signaling pathway

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicle SynapticCleft Vesicle->SynapticCleft Release Transporter Monoamine Transporter (DAT/SERT/NET) Reuptake Neurotransmitter Reuptake Compound This compound Compound->Transporter Inhibition? SynapticCleft->Transporter Binding Receptor Postsynaptic Receptor SynapticCleft->Receptor Activation Signaling Downstream Signaling Receptor->Signaling

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicle SynapticCleft Vesicle->SynapticCleft Release Transporter Monoamine Transporter (DAT/SERT/NET) Reuptake Neurotransmitter Reuptake Compound This compound Compound->Transporter Inhibition? SynapticCleft->Transporter Binding Receptor Postsynaptic Receptor SynapticCleft->Receptor Activation Signaling Downstream Signaling Receptor->Signaling

Caption: Hypothetical signaling pathway for monoamine transporter modulation.

DOT script for a proposed experimental workflow

Start Compound Synthesis and Purification BindingAssay Radioligand Binding Assays (DAT, SERT, NET, etc.) Start->BindingAssay FunctionalAssay Functional Assays (e.g., Uptake Inhibition) Start->FunctionalAssay DataAnalysis Data Analysis (Ki, IC50 determination) BindingAssay->DataAnalysis FunctionalAssay->DataAnalysis SAR Structure-Activity Relationship Analysis DataAnalysis->SAR Report Publish Comparison Guide SAR->Report

Start Compound Synthesis and Purification BindingAssay Radioligand Binding Assays (DAT, SERT, NET, etc.) Start->BindingAssay FunctionalAssay Functional Assays (e.g., Uptake Inhibition) Start->FunctionalAssay DataAnalysis Data Analysis (Ki, IC50 determination) BindingAssay->DataAnalysis FunctionalAssay->DataAnalysis SAR Structure-Activity Relationship Analysis DataAnalysis->SAR Report Publish Comparison Guide SAR->Report

Caption: Proposed experimental workflow for mechanism of action determination.

Detailed Experimental Protocols

To independently verify the potential mechanism of action of this compound, the following standard experimental protocols are recommended.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for a panel of receptors and transporters (e.g., DAT, SERT, NET, opioid receptors, histamine receptors).

Materials:

  • Cell membranes expressing the target receptor/transporter.

  • Radioligand specific for the target (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET).

  • Test compound (this compound) at various concentrations.

  • Non-specific binding control (e.g., a high concentration of a known ligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Scintillation vials and scintillation fluid.

  • Filter plates and a cell harvester.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add cell membranes, radioligand, and either buffer, test compound, or non-specific binding control.

  • Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the assay by rapid filtration through filter plates using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Inhibition Assays

Objective: To determine the functional potency (IC50) of this compound to inhibit the uptake of neurotransmitters (e.g., dopamine, serotonin, norepinephrine) into synaptosomes or cells expressing the respective transporters.

Materials:

  • Synaptosomes prepared from specific brain regions (e.g., striatum for DAT, cortex for SERT/NET) or cell lines stably expressing the transporters.

  • Radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, [³H]norepinephrine).

  • Test compound (this compound) at various concentrations.

  • Known transporter inhibitors as positive controls (e.g., GBR 12909 for DAT, fluoxetine for SERT, desipramine for NET).

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • Pre-incubate the synaptosomes or cells with the test compound or vehicle for a specified time (e.g., 10-15 minutes) at 37°C.

  • Initiate the uptake by adding the radiolabeled neurotransmitter.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate the uptake by rapid filtration through filter plates and washing with ice-cold uptake buffer.

  • Quantify the radioactivity of the filters using a scintillation counter.

  • Determine non-specific uptake in the presence of a high concentration of a standard inhibitor or by conducting the assay at 4°C.

  • Calculate the percentage of inhibition of specific uptake for each concentration of the test compound.

  • Determine the IC50 value by non-linear regression analysis.

Conclusion

While the precise mechanism of action for this compound remains to be elucidated, the pharmacological precedent set by structurally related piperidine and azepane derivatives suggests that it may interact with key targets in the central nervous system, such as monoamine transporters. The provided comparative data, hypothetical pathways, and detailed experimental protocols offer a robust framework for the independent verification of its biological activity. Further research employing these methodologies is crucial to accurately characterize the pharmacological profile of this novel compound and to determine its potential therapeutic applications.

References

Comparative Analysis of 1-Azepanyl(3-piperidinyl)methanone and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1-Azepanyl(3-piperidinyl)methanone and its structural analogs. The analysis is supported by a synthesis of available experimental data and established structure-activity relationships (SAR) to inform future drug discovery and development efforts.

While specific biological data for this compound is not extensively available in public literature, a comparative analysis can be constructed based on the well-documented SAR of related piperidine-3-carboxamide analogs. This guide will explore the potential impact of modifying the cyclic amine moiety and the substitution on the piperidine ring, drawing insights from relevant studies.

Structure-Activity Relationship (SAR) Analysis

The biological activity of piperidine-based compounds is significantly influenced by the nature and position of substituents on the piperidine ring, as well as the characteristics of the groups attached to it. For the this compound scaffold, key areas for modification and their anticipated effects are:

  • The Cyclic Amine Moiety (Azepane Ring): The size and nature of the cyclic amine attached to the 3-carbonyl group of the piperidine are critical for receptor interaction.

  • The Piperidine Ring: Substitution on the piperidine nitrogen and other positions can modulate potency, selectivity, and pharmacokinetic properties.

  • The Linker: The methanone (carbonyl) group serves as a key linker, and its properties influence the molecule's conformation and hydrogen bonding capacity.

A study on N-arylpiperidine-3-carboxamide derivatives with antimelanoma activity revealed important SAR insights. Notably, the piperidine-3-carboxamide moiety was found to be crucial for activity. A regioisomer with a piperidine-4-carboxamide showed a loss of activity, highlighting the importance of the substitution position.[1] Furthermore, the size of the ring attached to the carboxamide was also a determining factor, with smaller rings like pyrrolidine and azetidine leading to a gradual decrease in activity compared to the piperidine core.[1]

Comparative Data of Analogs

To illustrate the impact of structural modifications, the following table summarizes the senescence-inducing activity (EC50) and antiproliferative activity (IC50) of several N-arylpiperidine-3-carboxamide analogs from a study on antimelanoma agents.[1] While not direct analogs of this compound, they provide valuable insights into the effect of modifying the core structure.

Compound IDModification from Piperidine-3-carboxamide CoreSenescence-inducing Activity (EC50, µM)Antiproliferative Activity (IC50, µM)
Analog 1 Piperidine-4-carboxamide (regioisomer)> 20> 20
Analog 2 Pyrrolidine-3-carboxamide (ring contraction)8.0Not Reported
Analog 3 Azetidine-3-carboxamide (ring contraction)> 20Not Reported
Analog 4 S-enantiomer of a lead N-arylpiperidine-3-carboxamide0.27Not Reported
Analog 5 R-enantiomer of a lead N-arylpiperidine-3-carboxamide4.1Not Reported

Data extracted from a study on antimelanoma activities of piperidine-3-carboxamide derivatives.[1]

Based on this data, it can be inferred that:

  • Positional Isomerism is Critical: Moving the carboxamide from the 3- to the 4-position on the piperidine ring is detrimental to activity.

  • Ring Size Matters: Contracting the piperidine ring to a pyrrolidine or azetidine reduces or abolishes activity. This suggests that a six-membered ring is optimal for the observed biological activity. By extension, a seven-membered ring like azepane in the title compound might lead to a different receptor fit and potentially altered activity, which would require experimental validation.

  • Stereochemistry is Key: The significant difference in activity between the S- and R-enantiomers highlights the importance of stereochemistry in the interaction with the biological target.

Experimental Protocols

To evaluate the biological activity of this compound and its analogs, the following experimental protocols for common assays are provided. These are generalized procedures that would need to be optimized for the specific target and compounds of interest.

General Synthesis of this compound and Analogs

The synthesis of the target compound and its analogs can be achieved through a standard amide coupling reaction.

Scheme for Amide Coupling:

G cluster_0 Preparation of Piperidine-3-carboxylic Acid Derivative cluster_1 Amide Coupling cluster_2 Deprotection P3CA Piperidine-3-carboxylic acid Protected_P3CA N-Protected Piperidine-3-carboxylic acid P3CA->Protected_P3CA Protection (e.g., Boc) Protected_P3CA_node N-Protected Piperidine-3-carboxylic acid Coupled_Product N-Protected 1-(Cyclic Amine-carbonyl)-piperidine Protected_P3CA_node->Coupled_Product Cyclic_Amine Cyclic Secondary Amine (e.g., Azepane, Pyrrolidine, Morpholine) Cyclic_Amine->Coupled_Product Coupling_Reagents Coupling Reagents (e.g., HATU, HOBt, EDC) Coupling_Reagents->Coupled_Product Deprotection_step Deprotection (e.g., TFA or HCl) Coupled_Product->Deprotection_step Final_Product This compound or Analog Deprotection_step->Final_Product

A generalized synthetic workflow for the preparation of this compound and its analogs.

Methodology:

  • Protection: The nitrogen of piperidine-3-carboxylic acid is protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, to prevent self-coupling.

  • Amide Coupling: The N-protected piperidine-3-carboxylic acid is activated with a coupling reagent (e.g., HATU, HOBt, EDC) in the presence of a non-nucleophilic base (e.g., DIPEA) and then reacted with the desired cyclic secondary amine (e.g., azepane, pyrrolidine, morpholine, piperazine).

  • Deprotection: The protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) to yield the final product.

Radioligand Binding Assay

This assay is used to determine the binding affinity of the test compounds to a specific receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissue homogenates.

  • Incubation: A fixed concentration of a radiolabeled ligand known to bind to the receptor is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) of the test compound is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay is used to determine if a compound acts as an agonist or antagonist at a G-protein coupled receptor (GPCR) that signals through the modulation of cyclic adenosine monophosphate (cAMP) levels.

Methodology:

  • Cell Culture: Cells stably or transiently expressing the target GPCR are cultured in appropriate media.

  • Compound Treatment: The cells are treated with varying concentrations of the test compound. For antagonist testing, cells are co-incubated with the test compound and a known agonist.

  • cAMP Measurement: Intracellular cAMP levels are measured using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a bioluminescence-based assay.

  • Data Analysis: For agonists, the concentration that produces 50% of the maximal response (EC50) is determined. For antagonists, the concentration that inhibits 50% of the agonist-induced response (IC50) is calculated.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a hypothetical signaling pathway that could be modulated by these compounds and a typical experimental workflow for their characterization.

G cluster_0 Ligand-Receptor Interaction cluster_1 G-Protein Activation cluster_2 Effector Enzyme Modulation cluster_3 Second Messenger Production cluster_4 Downstream Signaling Ligand This compound or Analog GPCR GPCR Ligand->GPCR Binds to G_protein G-protein (Gs/Gi) GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates (Gs) or Inhibits (Gi) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

A hypothetical GPCR signaling pathway that could be modulated by this compound and its analogs.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis & SAR Synthesis Synthesis of Analogs Purification Purification & Structural Verification (NMR, MS) Synthesis->Purification Binding_Assay Radioligand Binding Assay (Determine Ki) Purification->Binding_Assay Functional_Assay cAMP Functional Assay (Determine EC50/IC50) Binding_Assay->Functional_Assay Data_Analysis Data Analysis & SAR Determination Functional_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

A typical experimental workflow for the characterization and lead identification of novel piperidine-based compounds.

Conclusion

The comparative analysis of this compound and its analogs, based on existing SAR data for related compounds, suggests that the 3-carbonylpiperidine scaffold is a promising starting point for the design of biologically active molecules. The size of the cyclic amine attached to the carbonyl group and the stereochemistry of the piperidine ring are likely to be critical determinants of activity. Further experimental investigation, following the protocols outlined in this guide, is necessary to fully elucidate the pharmacological profile of these compounds and to identify lead candidates for further development.

References

Evaluating the Specificity of 1-Azepanyl(3-piperidinyl)methanone: An Illustrative Comparison Guide Using Sertindole

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "1-Azepanyl(3-piperidinyl)methanone" represents a general chemical scaffold for which specific and comprehensive biological data is not publicly available. To fulfill the request for a detailed comparison guide, this document uses the well-characterized atypical antipsychotic, Sertindole , as an illustrative example. Sertindole contains a piperidine moiety and its extensive pharmacological profiling provides a relevant template for evaluating compound specificity.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of a compound's binding affinity across a range of molecular targets, supported by experimental data and protocols.

Data Presentation: Sertindole Receptor Binding Profile

The following table summarizes the in vitro binding affinities (Ki values) of Sertindole for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. This data is crucial for understanding the compound's primary targets and potential off-target effects.

Receptor SubtypeKi (nM)Receptor Family
Dopamine D2 0.45 Dopamine
Serotonin 5-HT2A 0.20 Serotonin
Serotonin 5-HT2C 0.51 Serotonin
Adrenergic α1 1.4 Adrenergic
Serotonin 5-HT60.4Serotonin
Dopamine D189Dopamine
Dopamine D35.6Dopamine
Dopamine D42.6Dopamine
Serotonin 5-HT1A230Serotonin
Serotonin 5-HT75.3Serotonin
Adrenergic α2>1000Adrenergic
Histamine H1140Histamine
Muscarinic M1>1000Cholinergic

Data compiled from various in vitro studies.

Experimental Protocols

The binding affinity data presented above is typically generated using competitive radioligand binding assays. Below is a generalized protocol for such an experiment.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., Sertindole) for a specific receptor.

Materials:

  • Cell Membranes: A preparation of cell membranes expressing the receptor of interest (e.g., CHO-K1 cells transfected with the human Dopamine D2 receptor).

  • Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [3H]-Spiperone for the D2 receptor).

  • Test Compound: The unlabeled compound to be evaluated (e.g., Sertindole).

  • Assay Buffer: A buffer solution optimized for the binding assay (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Non-specific Binding Control: A high concentration of an unlabeled ligand known to bind to the receptor (e.g., 10 µM Haloperidol) to determine non-specific binding.

  • 96-well Plates: For incubating the assay components.

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Glass Fiber Filters: To trap the cell membranes with the bound radioligand.

  • Scintillation Counter: To measure the radioactivity.

Procedure:

  • Preparation: A dilution series of the test compound is prepared in the assay buffer.

  • Incubation: In a 96-well plate, the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound are incubated together. Control wells for total binding (no test compound) and non-specific binding (with the non-specific binding control) are also included.

  • Equilibrium: The plate is incubated at a specific temperature (e.g., room temperature) for a sufficient time to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the cell membranes (with bound radioligand) from the unbound radioligand in the solution.

  • Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity on each filter is measured using a scintillation counter.

  • Data Analysis: The amount of specifically bound radioligand is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_membranes Cell Membranes (with target receptor) incubation Incubate in 96-well plate (reach equilibrium) prep_membranes->incubation prep_radio Radioligand (e.g., [3H]-Spiperone) prep_radio->incubation prep_test Test Compound (e.g., Sertindole) prep_test->incubation filtration Rapid Filtration (separate bound/free) incubation->filtration counting Scintillation Counting (measure radioactivity) filtration->counting calc_ic50 Calculate IC50 counting->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways of Sertindole's Primary Targets

G cluster_d2 Dopamine D2 Receptor Pathway cluster_5ht2a Serotonin 5-HT2A Receptor Pathway cluster_alpha1 Adrenergic α1 Receptor Pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Sertindole_D2 Sertindole Sertindole_D2->D2R Gi Gi D2R->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Sertindole_5HT2A Sertindole Sertindole_5HT2A->HT2AR Gq Gq HT2AR->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca Norepinephrine Norepinephrine a1R α1 Receptor Norepinephrine->a1R Sertindole_a1 Sertindole Sertindole_a1->a1R Gq_a1 Gq a1R->Gq_a1 PLC_a1 Phospholipase C Gq_a1->PLC_a1 PIP2_a1 PIP2 PLC_a1->PIP2_a1 hydrolyzes DAG_a1 DAG PIP2_a1->DAG_a1 IP3_a1 IP3 PIP2_a1->IP3_a1 PKC_a1 PKC DAG_a1->PKC_a1 Ca_a1 Ca²⁺ Release IP3_a1->Ca_a1

Caption: Simplified signaling pathways of Sertindole's main targets.

Comparative Analysis of 1-Azepanyl(3-piperidinyl)methanone: A Benchmarking Study Against Established Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, "1-Azepanyl(3-piperidinyl)methanone" is a novel chemical entity with no publicly available data on its biological activity or therapeutic applications. The following comparison is a hypothetical guide designed to illustrate a benchmarking workflow. For the purpose of this guide, we will postulate that this compound (referred to as APM-1 ) is an investigational dual norepinephrine-dopamine reuptake inhibitor. The data presented for APM-1 is illustrative and not based on experimental results.

This guide provides a comparative analysis of the hypothetical compound APM-1 against established therapeutic agents: Bupropion, a norepinephrine-dopamine reuptake inhibitor (NDRI); Atomoxetine, a selective norepinephrine reuptake inhibitor (NRI); and Methylphenidate, a dopamine-norepinephrine reuptake inhibitor. The comparison focuses on in vitro efficacy, selectivity, and a general safety profile based on common experimental protocols in drug discovery.

Quantitative Performance Comparison

The following tables summarize the key in vitro performance indicators for APM-1 and the selected comparator agents. These metrics are crucial for evaluating the potency, selectivity, and potential therapeutic window of monoamine reuptake inhibitors.

Table 1: In Vitro Potency at Monoamine Transporters

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
APM-1 (Hypothetical) 15 25 >10,000
Bupropion525190040100
Atomoxetine129057700
Methylphenidate2549>10,000

IC50 values represent the concentration of the drug required to inhibit 50% of the transporter activity. Lower values indicate higher potency. Data for comparator agents are compiled from established literature.

Table 2: Transporter Selectivity Ratios

CompoundSERT/DAT SelectivitySERT/NET SelectivityNET/DAT Ratio
APM-1 (Hypothetical) >667 >400 1.67
Bupropion76.421.13.6
Atomoxetine6.015400.004
Methylphenidate>400>2041.96

Selectivity ratios are calculated from IC50 values and indicate the preference of a compound for one transporter over another. A higher ratio indicates greater selectivity.

Experimental Protocols

The data presented in this guide is typically generated using the following standard experimental methodologies.

Protocol 1: In Vitro Monoamine Reuptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective human transporters (dopamine transporter - DAT, norepinephrine transporter - NET, and serotonin transporter - SERT).

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human DAT, NET, or SERT are cultured to confluence in appropriate media.

  • Assay Preparation: Cells are harvested and plated into 96-well plates.

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound (e.g., APM-1) or a reference compound for 15 minutes at room temperature.

  • Neurotransmitter Uptake: A mixture containing a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to each well, and the plate is incubated for a short period (e.g., 10 minutes) at room temperature.

  • Termination and Measurement: The uptake process is terminated by rapid filtration and washing to remove the excess radiolabeled neurotransmitter. The radioactivity retained by the cells is then measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action and the experimental workflow.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Dopamine Dopamine L-DOPA->Dopamine Vesicle Vesicle (DA) Dopamine->Vesicle DA_cleft DA Vesicle->DA_cleft Release D_Receptor Dopamine Receptor DA_cleft->D_Receptor Binding DAT Dopamine Transporter (DAT) DA_cleft->DAT Reuptake Signal Signal D_Receptor->Signal Signal Transduction DAT->Dopamine APM1 APM-1 APM1->DAT Inhibition

Caption: Hypothetical mechanism of action for APM-1 at a dopaminergic synapse.

start Start culture Culture HEK293 cells expressing DAT/NET/SERT start->culture plate Plate cells in 96-well format culture->plate add_compound Add test compounds (e.g., APM-1) plate->add_compound add_radioligand Add [3H]-neurotransmitter add_compound->add_radioligand incubate Incubate for 10 min add_radioligand->incubate terminate Terminate uptake (filtration & wash) incubate->terminate measure Measure radioactivity terminate->measure analyze Calculate IC50 values measure->analyze end End analyze->end

Caption: Workflow for the in vitro monoamine reuptake inhibition assay.

A Comparative Guide to Ensuring Reproducibility in Experiments Involving 1-Azepanyl(3-piperidinyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide addresses the critical issue of experimental reproducibility for the novel compound 1-Azepanyl(3-piperidinyl)methanone. In the absence of established and validated experimental data for this specific molecule, this document provides a comprehensive framework for researchers to design, execute, and report experiments in a manner that ensures maximum reproducibility. By establishing standardized protocols for synthesis, characterization, and biological evaluation, this guide aims to build a foundation of reliable data for this compound and facilitate objective comparison with alternative compounds.

As a point of comparison, we will refer to the well-characterized piperidine-containing compound, Donepezil, a widely used medication for Alzheimer's disease with extensive, publicly available, and reproducible synthesis and biological data. This comparison will highlight the level of detail required to establish a robust and reproducible scientific record.

Chemical Synthesis and Characterization: Establishing a Reproducible Baseline

The reproducibility of any experiment involving a synthesized compound begins with the reliability of its chemical synthesis and the thoroughness of its characterization. Variations in reaction conditions, purification methods, and the presence of impurities can significantly impact experimental outcomes.

Experimental Protocol: Proposed Synthesis of this compound

This proposed protocol is based on established amide coupling reactions, a common and generally reproducible method for synthesizing similar compounds.

  • Objective: To synthesize this compound from N-Boc-piperidine-3-carboxylic acid and azepane.

  • Materials:

    • N-Boc-piperidine-3-carboxylic acid (1 equivalent)

    • Azepane (1.1 equivalents)

    • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

    • DIPEA (N,N-Diisopropylethylamine) (3 equivalents)

    • Dichloromethane (DCM), anhydrous

    • Trifluoroacetic acid (TFA)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve N-Boc-piperidine-3-carboxylic acid in anhydrous DCM.

    • Add azepane, HATU, and DIPEA to the solution.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-1-Azepanyl(3-piperidinyl)methanone.

    • Purify the crude product by flash column chromatography.

    • Dissolve the purified N-Boc protected intermediate in DCM.

    • Add TFA dropwise and stir at room temperature for 2 hours for Boc deprotection.

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize excess acid.

    • Dry the organic layer, filter, and concentrate to yield the final product, this compound.

  • Characterization: The identity and purity of the final compound must be unequivocally confirmed using a suite of analytical techniques.

Data Presentation: Synthesis and Characterization Comparison

ParameterThis compound (Hypothetical Data)Donepezil (Established Data)
Synthesis Yield 65% (over 2 steps)Typically reported in the range of 70-80% for established multi-step syntheses.
Purity (HPLC) >98%>99.5% (Pharmaceutical Grade)
¹H NMR Consistent with proposed structurePublished and verified spectra available in multiple literature sources.
¹³C NMR Consistent with proposed structurePublished and verified spectra available in multiple literature sources.
Mass Spectrometry (HRMS) Calculated m/z matches observed m/zWell-documented mass spectral data.
Appearance Off-white solidWhite to off-white crystalline powder.
Melting Point 110-112 °C207-208 °C
Solubility Soluble in DMSO, MethanolSoluble in chloroform, slightly soluble in water and glacial acetic acid, very slightly soluble in ethanol and acetonitrile.

Diagram: Synthesis and Purification Workflow

G Diagram 1: General Workflow for Synthesis and Characterization reagents Reactants & Reagents reaction Amide Coupling Reaction reagents->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification deprotection Boc Deprotection purification->deprotection final_workup Final Work-up deprotection->final_workup product Final Product final_workup->product analysis Characterization (HPLC, NMR, MS) product->analysis

Caption: Diagram 1: General Workflow for Synthesis and Characterization.

Biological Activity Assessment: A Case Study in a Hypothetical Kinase Inhibition Assay

Given that many piperidine-containing compounds exhibit activity as kinase inhibitors in cancer, we propose a hypothetical in vitro kinase inhibition assay to assess the biological activity of this compound. The reproducibility of biological assays is highly sensitive to variables such as cell line passage number, reagent concentrations, and incubation times.

Experimental Protocol: Hypothetical Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a target kinase (e.g., a hypothetical "Target Kinase A").

  • Materials:

    • Recombinant human Target Kinase A

    • Kinase substrate peptide

    • ATP (Adenosine triphosphate)

    • This compound (test compound)

    • Staurosporine (positive control)

    • DMSO (vehicle control)

    • Kinase assay buffer

    • 384-well assay plates

    • Luminescence-based kinase activity detection reagent

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • Add the diluted compound, positive control, and vehicle control to the wells of a 384-well plate.

    • Add the kinase, substrate, and ATP solution to initiate the reaction.

    • Incubate the plate at 30°C for 60 minutes.

    • Add the luminescence-based detection reagent to stop the reaction and generate a signal.

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

  • Data Analysis: All experiments should be performed in triplicate, and the results presented as the mean ± standard deviation.

Data Presentation: Hypothetical Kinase Inhibition Data

CompoundTarget Kinase A IC50 (nM) (Mean ± SD, n=3)
This compound150 ± 15
Staurosporine (Positive Control)10 ± 2
Vehicle (DMSO)No inhibition observed

Diagram: Signaling Pathway and Experimental Logic

G Diagram 2: Kinase Inhibition Assay Logic cluster_0 Biochemical Reaction cluster_1 Inhibition Kinase Target Kinase A PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Substrate Substrate Substrate->PhosphoSubstrate ATP ATP ADP ADP ATP->ADP Compound This compound Compound->Kinase Inhibits

Caption: Diagram 2: Kinase Inhibition Assay Logic.

Comparison with an Established Alternative: Donepezil

Donepezil's primary mechanism of action is the inhibition of acetylcholinesterase (AChE). The synthesis and biological activity of Donepezil have been extensively studied and reproduced in numerous laboratories worldwide.

Reproducibility Comparison Framework

Aspect of ReproducibilityThis compound (Proposed Framework)Donepezil (Established Standard)
Synthesis Protocol A detailed, step-by-step protocol should be published and validated by at least one independent laboratory. All reagents, conditions, and purification methods must be explicitly stated.Multiple, well-documented synthetic routes are published in peer-reviewed journals and patents. These protocols have been successfully reproduced by countless academic and industrial labs.
Characterization Data A comprehensive suite of analytical data (NMR, MS, HPLC, etc.) should be made publicly available. The criteria for purity should be clearly defined.Extensive and publicly available characterization data exists, including reference spectra in databases. Pharmacopoeial standards define the required purity and analytical methods for its confirmation.
Biological Assay Protocol The detailed protocol for the primary biological assay, including all reagents, cell lines (with passage number and authentication details), and data analysis methods, should be published. Key parameters like IC50 should be reported with measures of variance from multiple independent experiments.Standardized and validated assays for AChE inhibition are widely used and described in the literature. The IC50 of Donepezil against AChE is a well-established value, consistently reported across numerous studies.
Availability of Reference Standard A well-characterized reference standard should be made available to other researchers to allow for direct comparison of results.Commercially available, high-purity reference standards of Donepezil can be purchased from multiple suppliers, ensuring a consistent benchmark for all researchers.

Conclusion and Recommendations for Ensuring Reproducibility

For a novel compound like this compound to be accepted and utilized by the scientific community, establishing a foundation of reproducible data is paramount. Researchers working with this and other novel molecules should adhere to the following best practices:

  • Thorough Documentation: Maintain meticulous records of all experimental procedures, including any deviations from the established protocol.

  • Comprehensive Characterization: Always confirm the identity and purity of your synthesized compound before conducting biological experiments.

  • Assay Validation: For any new biological assay, perform thorough validation to ensure it is robust and reproducible. This includes the use of appropriate positive and negative controls.

  • Data Transparency: When publishing results, provide all necessary details for another researcher to replicate your work. This includes detailed experimental protocols, all characterization data, and the raw data from biological assays.

  • Independent Verification: Whenever possible, results should be independently verified by another researcher or laboratory.

By following these guidelines, the scientific community can build a reliable and robust understanding of the properties and potential applications of this compound, paving the way for future research and development.

Confirming the Binding Site of 1-Azepanyl(3-piperidinyl)methanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the experimental confirmation of the binding site of the novel compound 1-Azepanyl(3-piperidinyl)methanone. Due to the limited publicly available data on this specific molecule, this document outlines a proposed research plan, drawing comparisons with known piperidine-based compounds and utilizing established methodologies for binding site identification and characterization.

Introduction

This compound is a synthetic molecule featuring a piperidine ring, a common scaffold in many biologically active compounds.[1][2][3] The diverse pharmacological activities of piperidine derivatives, ranging from anticancer to neurological effects, suggest that this compound could exhibit significant biological activity.[1][2][3] However, its specific molecular target and binding site remain to be elucidated. This guide details a series of proposed experiments to identify and validate the binding site of this compound, comparing its potential profile with hypothetical alternative ligands.

Comparative Analysis of Potential Binding Interactions

To initiate the investigation, a comparative analysis of this compound with structurally similar compounds that have known biological targets is crucial. While no direct analogs with published binding data were identified for this compound, we can hypothesize potential targets based on the broader class of piperidine-containing molecules. For instance, various piperidine derivatives have shown affinity for G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Table 1: Hypothetical Comparison of Binding Affinities (Ki in nM)

This table presents a hypothetical scenario comparing the binding affinity of this compound and two theoretical alternative ligands against a panel of potential receptor targets. The data herein is for illustrative purposes to guide experimental design.

Target ReceptorThis compound (Predicted Ki)Alternative Ligand 1 (Hypothetical Ki)Alternative Ligand 2 (Hypothetical Ki)
Opioid Receptor (μ)5015>1000
Dopamine Receptor (D2)250>100080
Serotonin Receptor (5-HT2A)800450600
Muscarinic Acetylcholine Receptor (M1)>1000900>1000

Experimental Protocols for Binding Site Confirmation

The following are detailed methodologies for key experiments to determine the binding site of this compound.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique to determine the affinity of a ligand for a receptor.[4][5]

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of a radiolabeled version of this compound or to determine the inhibitory constant (Ki) of the unlabeled compound against a known radioligand.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor or from tissue homogenates known to express the receptor.

  • Saturation Binding:

    • Incubate increasing concentrations of radiolabeled this compound with a fixed amount of membrane preparation.

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a known, unlabeled ligand for the same receptor.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using a scintillation counter.

    • Analyze the data using non-linear regression to determine Kd and Bmax.

  • Competition Binding:

    • Incubate a fixed concentration of a known radioligand for the target receptor with increasing concentrations of unlabeled this compound.

    • Measure the displacement of the radioligand.

    • Calculate the IC50 (concentration of the compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed information about ligand-receptor interactions at the atomic level.[4]

Objective: To identify the amino acid residues in the binding pocket that interact with this compound.

Protocol:

  • Protein Expression and Purification: Express and purify a stable isotope-labeled (e.g., ¹⁵N, ¹³C) version of the target receptor or its ligand-binding domain.

  • NMR Titration: Acquire a baseline NMR spectrum (e.g., ¹H-¹⁵N HSQC) of the labeled protein.

  • Titrate increasing concentrations of this compound into the protein sample.

  • Acquire an NMR spectrum at each titration point.

  • Data Analysis: Analyze the chemical shift perturbations of the protein's backbone amides upon ligand binding. Residues with significant chemical shift changes are likely part of or are allosterically affected by the binding site.

X-ray Crystallography

X-ray crystallography provides a high-resolution, three-dimensional structure of the ligand-receptor complex.

Objective: To visualize the precise binding mode of this compound within its binding site.

Protocol:

  • Protein Crystallization: Co-crystallize the purified target receptor with this compound or soak pre-formed crystals of the receptor with the compound.

  • X-ray Diffraction: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.

  • Structure Determination: Process the diffraction data to determine the electron density map and build an atomic model of the protein-ligand complex.

  • Analysis: Analyze the model to identify the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the receptor.

Visualizing Experimental Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the proposed experiments.

experimental_workflow cluster_screening Initial Screening cluster_validation Binding Site Validation cluster_output Outcome Compound Synthesis Compound Synthesis Radioligand Binding Assays Radioligand Binding Assays Compound Synthesis->Radioligand Binding Assays Determine Affinity NMR Spectroscopy NMR Spectroscopy Radioligand Binding Assays->NMR Spectroscopy Identify Interacting Residues X-ray Crystallography X-ray Crystallography NMR Spectroscopy->X-ray Crystallography Visualize Binding Mode Confirmed Binding Site Confirmed Binding Site X-ray Crystallography->Confirmed Binding Site

Caption: A flowchart illustrating the proposed experimental workflow for confirming the binding site of this compound.

signaling_pathway This compound This compound Target Receptor (e.g., GPCR) Target Receptor (e.g., GPCR) This compound->Target Receptor (e.g., GPCR) Binding G-Protein Activation G-Protein Activation Target Receptor (e.g., GPCR)->G-Protein Activation Second Messenger Cascade Second Messenger Cascade G-Protein Activation->Second Messenger Cascade Cellular Response Cellular Response Second Messenger Cascade->Cellular Response

Caption: A hypothetical signaling pathway initiated by the binding of this compound to a G-protein coupled receptor.

Conclusion

The confirmation of the binding site of this compound is a critical step in understanding its pharmacological profile and potential therapeutic applications. The experimental approach outlined in this guide, combining radioligand binding assays, NMR spectroscopy, and X-ray crystallography, provides a robust framework for achieving this goal. By systematically applying these techniques and comparing the findings with data from structurally related compounds, researchers can definitively characterize the molecular interactions of this novel compound. This knowledge will be invaluable for future drug development efforts.

References

Piperidine vs. Azepane: A Comparative Analysis of Ring Efficacy in Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of piperidine and azepane ring systems in medicinal chemistry, supported by experimental data, detailed protocols, and pathway visualizations to inform rational drug design.

In the landscape of medicinal chemistry, the deliberate choice of a saturated heterocyclic scaffold is a critical decision that profoundly influences the pharmacological profile of a drug candidate. Among the most prevalent nitrogen-containing heterocycles, the six-membered piperidine ring is a ubiquitous motif found in numerous approved drugs.[1] Its seven-membered counterpart, azepane, while less common, offers distinct conformational flexibility and lipophilicity that can be advantageously exploited in drug design. This guide provides a comparative study of the efficacy of piperidine versus azepane rings, presenting quantitative data from head-to-head comparisons, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Structural and Conformational Considerations

The fundamental difference between piperidine and azepane lies in their ring size, which dictates their three-dimensional conformations. Piperidine predominantly adopts a stable chair conformation, offering well-defined axial and equatorial positions for substituents. This conformational rigidity can be advantageous for locking a molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity.

In contrast, the larger, more flexible azepane ring exists as a dynamic equilibrium of several lower-energy twist-chair and boat-chair conformations. This increased conformational freedom can be a double-edged sword. It may allow for better adaptation to a binding pocket, potentially increasing potency, but it can also introduce an entropic penalty upon binding and may lead to interactions with off-target proteins.

Comparative Efficacy Data

The following tables summarize quantitative data from studies that have directly compared the efficacy of piperidine and azepane analogues targeting various G-protein coupled receptors (GPCRs) and transporters.

Histamine H₃ Receptor Antagonists

The histamine H₃ receptor (H₃R) is a Gi/o-coupled GPCR primarily expressed in the central nervous system that modulates the release of various neurotransmitters.[2] Antagonists of H₃R are being investigated for the treatment of various neurological disorders.

CompoundRing SystemTargetAssay TypeEfficacy (Kᵢ in nM)
1-(5-(4-phenylphenoxy)pentyl)piperidinePiperidinehH₃RRadioligand Binding25
1-(5-(4-phenylphenoxy)pentyl)azepaneAzepanehH₃RRadioligand Binding34
1-(6-(3-phenylphenoxy)hexyl)piperidinePiperidinehH₃RRadioligand BindingData not provided
1-(6-(3-phenylphenoxy)hexyl)azepaneAzepanehH₃RRadioligand Binding18
CompoundRing SystemTargetAssay TypeEfficacy (IC₅₀ in nM)
1-(5-(4-phenylphenoxy)pentyl)piperidinePiperidinehH₃RcAMP Accumulation4
1-(5-(4-phenylphenoxy)pentyl)azepaneAzepanehH₃RcAMP Accumulation9

In this series of biphenyloxy-alkyl derivatives, the piperidine-containing compound shows slightly higher affinity and functional antagonism at the human H₃ receptor compared to its azepane counterpart with a five-carbon linker.[3] However, with a six-carbon linker and a meta-phenylphenoxy group, the azepane derivative demonstrates the highest affinity.[3]

Norepinephrine and Dopamine Transporter Inhibitors

The norepinephrine transporter (NET) and dopamine transporter (DAT) are crucial for regulating neurotransmitter levels in the synapse and are targets for antidepressants and psychostimulants.[4]

CompoundRing SystemTargetAssay TypeEfficacy (IC₅₀ in nM)
2-(3-(3,4-dichlorophenyl)piperidin-3-yl)ethanolPiperidineNETNeurotransmitter Uptake17a: 1.8, 17b: 11
2-(3-(3,4-dichlorophenyl)azepan-3-yl)ethanolAzepaneNETNeurotransmitter Uptake16a: 1.0, 16b: 1.3
2-(3-(3,4-dichlorophenyl)piperidin-3-yl)ethanolPiperidineDATNeurotransmitter Uptake17a: 11, 17b: 120
2-(3-(3,4-dichlorophenyl)azepan-3-yl)ethanolAzepaneDATNeurotransmitter Uptake16a: 4.8, 16b: 3.7

For this class of dual NET and DAT inhibitors, the azepane-containing compounds (16a and 16b) generally exhibit higher potency for both transporters compared to their piperidine analogues (17a and 17b).[5] This suggests that the increased flexibility of the azepane ring may be beneficial for binding to these transporter proteins.[5]

Opioid Receptor Antagonists

Opioid receptors are a family of GPCRs that are the primary targets for opioid analgesics. The development of antagonists is crucial for treating opioid overdose and addiction. While a direct piperidine versus azepane comparison was not found, a study comparing piperidine and piperazine (a six-membered ring with a second nitrogen atom) provides insights into the influence of the heterocyclic ring.

CompoundRing SystemTargetAssay TypeEfficacy (Kₑ in nM)
N-phenylpropyl-cis-3,4-dimethyl-4-(3-hydroxyphenyl)piperidinePiperidineµ, δ, κ[³⁵S]GTPγS BindingPure Antagonist
N-phenylpropyl-4-(3-hydroxyphenyl)piperazinePiperazineµ, δ, κ[³⁵S]GTPγS Binding8.47, 34.3, 36.8

In this case, replacing the piperidine ring with a piperazine in a series of opioid receptor ligands resulted in pure antagonists with nanomolar potencies.[6] This highlights how subtle changes to the heterocyclic core can dramatically alter the pharmacological profile.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to generate the data presented above.

Radioligand Binding Assay for Histamine H₃ Receptor

This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.

  • Membrane Preparation: HEK293T cells transiently expressing the human H₃ receptor are harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in the assay buffer.[7]

  • Binding Reaction: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled H₃ receptor ligand (e.g., [³H]-Nα-methylhistamine) and varying concentrations of the test compound.[7]

  • Incubation: The mixture is incubated for a specific period (e.g., 2 hours) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.[7]

  • Separation and Scintillation Counting: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes bound with the radioligand. The filters are then washed with cold buffer to remove any unbound radioligand. After drying, a scintillation cocktail is added to the filters, and the radioactivity is quantified using a scintillation counter.[7]

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay determines whether a compound acts as an agonist or antagonist at a Gi/o-coupled receptor by measuring its effect on intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Cell Culture: HEK293 cells stably expressing the H₃ receptor are cultured in a suitable medium.[8]

  • Cell Stimulation: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP. Subsequently, the cells are stimulated with forskolin (an adenylyl cyclase activator) and varying concentrations of the test compound.[9]

  • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit, often employing techniques like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).[8][10]

  • Data Analysis: The results are used to generate dose-response curves, from which the IC₅₀ (for antagonists) or EC₅₀ (for agonists) values are determined.

Neurotransmitter Uptake Assay

This assay measures the ability of a compound to inhibit the reuptake of neurotransmitters by their respective transporters.

  • Compound Incubation: The cells are washed and then incubated with varying concentrations of the test compound.[13]

  • Substrate Addition: A radiolabeled (e.g., [³H]dopamine) or fluorescent substrate of the transporter is added to the wells, and the plate is incubated for a short period to allow for uptake.[13]

  • Data Analysis: The data is used to calculate the percentage of inhibition of uptake at each compound concentration, and the IC₅₀ value is determined by non-linear regression analysis.

Visualizing the Molecular Landscape

To better understand the context in which these heterocyclic compounds exert their effects, the following diagrams illustrate a relevant signaling pathway and a general experimental workflow.

G General Experimental Workflow in Drug Discovery cluster_0 Discovery Phase cluster_1 Preclinical Phase cluster_2 Clinical Trials Target Identification Target Identification Lead Discovery Lead Discovery Target Identification->Lead Discovery Lead Optimization Lead Optimization Lead Discovery->Lead Optimization In Vitro Assays In Vitro Assays Lead Optimization->In Vitro Assays In Vivo Models In Vivo Models In Vitro Assays->In Vivo Models Toxicity Studies Toxicity Studies In Vivo Models->Toxicity Studies Phase I Phase I Toxicity Studies->Phase I Phase II Phase II Phase I->Phase II Phase III Phase III Phase II->Phase III Regulatory Approval Regulatory Approval Phase III->Regulatory Approval

Caption: A simplified workflow of the drug discovery and development process.

G Histamine H3 Receptor Signaling Pathway Histamine Histamine H3 Receptor H3 Receptor Histamine->H3 Receptor Gi/o Protein Gi/o Protein H3 Receptor->Gi/o Protein activates Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase inhibits cAMP cAMP Adenylyl Cyclase->cAMP (from ATP) ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA activates Neuronal Effects Neuronal Effects PKA->Neuronal Effects modulates

Caption: Simplified signaling cascade of the Gi/o-coupled histamine H₃ receptor.

G Dopamine Transporter (DAT) Mechanism cluster_0 Synaptic Cleft (Extracellular) cluster_1 Presynaptic Neuron (Intracellular) Dopamine Dopamine DAT Dopamine Transporter Dopamine->DAT binds to Re-packaged Dopamine Re-packaged Dopamine DAT->Re-packaged Dopamine translocates Inhibitor Inhibitor Inhibitor->DAT blocks

Caption: Mechanism of dopamine reuptake by the dopamine transporter and its inhibition.

Conclusion

The choice between a piperidine and an azepane ring in a drug candidate is a nuanced decision that depends on the specific biological target and the desired pharmacological properties. The greater conformational rigidity of the piperidine ring can be beneficial for achieving high affinity and selectivity, as seen in some H₃ receptor antagonists. Conversely, the increased flexibility of the azepane ring may allow for better adaptation to certain binding sites, leading to enhanced potency, as observed with the investigated NET and DAT inhibitors.

This guide provides a snapshot of the comparative efficacy of these two important heterocyclic scaffolds. The presented data and protocols should serve as a valuable resource for medicinal chemists in the rational design and optimization of novel therapeutics. Further systematic comparative studies across a broader range of biological targets are warranted to continue to build our understanding of the subtle yet significant impact of ring size and conformation on drug efficacy.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling 1-Azepanyl(3-piperidinyl)methanone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Personnel

This document provides critical safety protocols and logistical plans for the handling and disposal of 1-Azepanyl(3-piperidinyl)methanone (CAS No. 690632-28-1). The following procedures are designed to minimize risk and ensure a safe laboratory environment for all researchers, scientists, and drug development professionals.

Based on available safety data, this compound is classified as a corrosive substance that can cause severe skin burns and eye damage and may be corrosive to metals.[1] Adherence to the personal protective equipment (PPE) guidelines and handling procedures outlined below is mandatory.

Personal Protective Equipment (PPE)

All personnel handling this compound must use the following personal protective equipment. The selection of specific PPE should be based on a thorough risk assessment of the planned experimental procedure.

Protection Type Required Equipment Specifications and Best Practices
Eye and Face Protection Chemical safety goggles and a face shieldMust be worn whenever there is a risk of splashing. Standard safety glasses are not sufficient.
Skin Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. Dispose of contaminated gloves immediately after handling.
Lab coat or chemical-resistant apronA fully buttoned lab coat should be worn at all times. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is required.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.If there is a potential for aerosolization or if working outside of a fume hood, a risk assessment should be conducted to determine if a respirator is necessary.
Foot Protection Closed-toe shoesShoes should be made of a material that offers protection against chemical spills.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key stages of handling this compound, from preparation to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sds Review Safety Data Sheet prep_ppe Don Personal Protective Equipment prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_weigh Weigh and Dispense Compound prep_workspace->handle_weigh handle_exp Perform Experimental Procedure handle_weigh->handle_exp cleanup_decon Decontaminate Equipment and Surfaces handle_exp->cleanup_decon cleanup_disposal Dispose of Waste cleanup_decon->cleanup_disposal cleanup_ppe Doff and Dispose of PPE cleanup_disposal->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.